molecular formula C11H23NO2 B13288533 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13288533
M. Wt: 201.31 g/mol
InChI Key: ABIFHESQIMASMT-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS 1562081-08-6) is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This diol derivative features a cyclohexyl ring substituted with two methyl groups, making it a valuable intermediate in synthetic organic and medicinal chemistry research. Its structure, containing both amino and diol functional groups, contributes to its properties as a potential ligand or building block for more complex molecular architectures. Researchers utilize this compound in the development of novel chemical entities, leveraging its scaffold for structure-activity relationship (SAR) studies. It is typically supplied with a high purity level of 95% . Handling this material requires appropriate safety precautions. The compound carries the GHS signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the corresponding Safety Data Sheet (SDS) for detailed handling protocols. Recommended precautionary measures include wearing protective gloves and eye/face protection, ensuring adequate ventilation, and avoiding inhalation of dust or vapors . For optimal stability, this reagent should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. All information provided is for scientific reference purposes.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(3,4-dimethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3

InChI Key

ABIFHESQIMASMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NC(CO)CO

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Pathways for Novel Dimethylcyclohexylamino Propanediol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Dimethylcyclohexyl-Amino-Diol Scaffold

The synthesis of Dimethylcyclohexylamino propanediols represents a critical intersection between lipophilic carbocycles and hydrophilic polyols. These compounds—characterized by a bulky, hydrophobic dimethylcyclohexyl ring linked to a polar propanediol tail—are emerging as high-value intermediates in the development of mucolytics , ion channel blockers (analogous to Neboglamine derivatives), and chiral ligands for asymmetric catalysis.

The structural core presents two primary regioisomers, each requiring distinct synthetic logic:

  • 3-Amino-1,2-propanediol (APD) Derivatives: Derived from C3-epoxide precursors (Glycidol/Epichlorohydrin).[1]

  • 2-Amino-1,3-propanediol (Serinol) Derivatives: Derived from reductive amination or nitro-aldol precursors.[1]

This guide details three self-validating synthetic pathways designed to access this chemical space with high regioselectivity and atom economy.

Retrosynthetic Analysis & Pathway Design

To ensure operational flexibility, we deconstruct the target molecule into two modular synthons: the Lipophilic Amine (Dimethylcyclohexylamine) and the Hydrophilic C3-Linker .

Retrosynthesis Target1 Target A: 3-(Dimethylcyclohexylamino)-1,2-propanediol Amine Nucleophile: Dimethylcyclohexylamine (Isomers: 2,6-; 3,5-; 4,4-) Target1->Amine Retrosynthesis Glycidol C3 Synthon A: Glycidol (Enantiopure or Racemic) Target1->Glycidol C-N Bond Formation Target2 Target B: 2-(Dimethylcyclohexylamino)-1,3-propanediol Ketone Electrophile: Dimethylcyclohexanone Target2->Ketone Reductive Amination Serinol C3 Synthon B: Serinol (2-Amino-1,3-propanediol) Target2->Serinol Schiff Base Reduction Amine->Glycidol Pathway 1: Ring Opening Ketone->Serinol Pathway 2: Reductive Amination

Figure 1: Divergent retrosynthetic strategies accessing both 1,2-diol and 1,3-diol regioisomers.

Pathway 1: The Glycidol Ring-Opening (Targeting 1,2-Diols)[1]

This is the preferred "green" route for synthesizing 3-(dimethylcyclohexylamino)-1,2-propanediol .[1] It utilizes glycidol as a highly atom-efficient electrophile.[1]

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the primary amine (dimethylcyclohexylamine) on the less hindered C3 carbon of the epoxide. The use of a Lewis Acid catalyst (e.g., LiClO₄) or protic solvent promotion is often required to activate the epoxide, especially with sterically hindered cyclohexyl amines.

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethylcyclohexylamine (1.0 equiv)

  • Reagent: Glycidol (1.1 equiv)[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]

  • Catalyst (Optional): Lithium Perchlorate (5 mol%) for activation.[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3,5-dimethylcyclohexylamine dissolved in IPA (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add Glycidol dropwise over 30 minutes. Note: Exothermic reaction; control internal temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. If conversion is <90% (monitored by TLC/LC-MS), heat to 50°C for 4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Purification: The crude oil is often pure enough for use. For high purity (>98%), dissolve in EtOAc and wash with water (to remove excess glycidol oligomers), or perform Kugelrohr distillation (high vacuum, >150°C).

Data Summary:

ParameterConditionOutcome
Stoichiometry 1.0 Amine : 1.1 GlycidolMinimizes bis-alkylation
Temperature 0°C → 25°C → 50°CControls exotherm; ensures completion
Yield 85-95%High atom economy
Major By-product Bis-glycidyl amineFormed if Glycidol excess > 1.5 equiv

Pathway 2: Reductive Amination (Targeting 1,3-Diols)[1]

This pathway is essential for accessing the 2-amino-1,3-propanediol (serinol) core, as referenced in specific pharmaceutical intermediates (e.g., CAS 1562081-08-6).[1] It reverses the polarity: the cyclohexyl ring provides the ketone, and the propanediol provides the amine.

Experimental Protocol

Reagents:

  • Substrate: 3,5-Dimethylcyclohexanone (1.0 equiv)

  • Reagent: Serinol (2-amino-1,3-propanediol) (1.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Dimethylcyclohexanone and Serinol in DCE. Add activated molecular sieves (4Å) to sequester water. Stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Why STAB? It selectively reduces the imine over the ketone, preventing direct reduction of the starting material.

  • Quench: After 16 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Pathway 3: The Epichlorohydrin Industrial Route

For scale-up (>1 kg), the cost of glycidol may be prohibitive. The Epichlorohydrin (ECH) route is the industrial standard, though it involves a two-step sequence (alkylation followed by hydrolysis) or direct displacement.

Workflow:

  • Alkylation: React Dimethylcyclohexylamine with Epichlorohydrin (0°C) to form the intermediate 3-chloro-2-hydroxypropyl-amine .

  • Cyclization/Hydrolysis: Treat the intermediate with aqueous NaOH. This transiently forms the epoxide in situ, which is then hydrolyzed to the diol (or directly hydrolyzed if harsh conditions are used, though this risks polymerization).

  • Alternative: Use 3-chloro-1,2-propanediol directly with Na₂CO₃ as an acid scavenger.[1]

Critical Safety Note: Epichlorohydrin is a potent alkylating agent and potential carcinogen. This pathway requires closed-system handling.[1]

Visualization of Reaction Kinetics & Logic

The following diagram illustrates the decision logic for selecting the correct pathway based on the desired regioisomer and available starting materials.

SynthesisLogic Input1 Start: Dimethylcyclohexyl-AMINE Decision Target Regioisomer? Input1->Decision Input2 Start: Dimethylcyclohexyl-KETONE Proc3 Reductive Amination with Serinol (STAB, DCE) Input2->Proc3 Proc1 React with Glycidol (0-25°C, IPA) Decision->Proc1 1,2-Diol (Green Route) Proc2 React with 3-Chloro-1,2-propanediol (Reflux, Base) Decision->Proc2 1,2-Diol (Scale-up) Out1 3-Amino-1,2-Propanediol (Secondary Amine) Proc1->Out1 Proc2->Out1 Out2 2-Amino-1,3-Propanediol (Serinol Derivative) Proc3->Out2

Figure 2: Decision matrix for synthesis pathway selection.

Purification & Characterization

Due to the amphiphilic nature of these compounds (greasy ring + polar tail), purification can be challenging.

  • TLC Analysis: Use polar eluent systems (e.g., CHCl₃/MeOH/NH₃ 9:1:0.1). Stain with Ninhydrin (for amines) or KMnO₄ (for diols).[1]

  • Salt Formation: If the free base is an oil, convert it to the Hydrochloride or Oxalate salt by treating the ethereal solution with anhydrous HCl or Oxalic acid. These salts are typically crystalline solids, facilitating purification by recrystallization (EtOH/Et₂O).

  • Spectroscopic Validation (NMR):

    • ¹H NMR: Look for the cyclohexyl multiplets (0.9–1.8 ppm), the N-CH proton (2.5–3.0 ppm), and the diagnostic diastereotopic protons of the propanediol chain (3.4–3.8 ppm).

    • ¹³C NMR: Confirm the presence of the carbinol carbons (60–75 ppm).

References

  • BenchChem. (2025).[1] Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem Application Notes. Link[1]

  • PubChem. (2025).[1][2] Compound Summary: 2-((3,4-dimethylcyclohexyl)amino)propane-1,3-diol (CAS 1562081-08-6).[1] National Library of Medicine. Link

  • EvitaChem. (2025).[1] Synthesis of (R)-3-(dimethylamino)propane-1,2-diol and derivatives. EvitaChem Product Catalog. Link

  • Google Patents. (2015).[1] CN104610074A: Preparation method of 3-amino-1,2-propanediol.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-((3,4-Dimethylcyclohexyl)amino)propane-1,3-diol.[1] Merck KGaA.[1] Link

Sources

Technical Guide: Therapeutic Targets of 2-Amino-1,3-Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of 2-amino-1,3-propanediol derivatives, structured to provide actionable insights for drug development professionals.

Executive Summary

The 2-amino-1,3-propanediol (serinol) scaffold represents a privileged pharmacophore in medicinal chemistry. While best known as the structural core of Fingolimod (FTY720) —the first oral disease-modifying therapy for Multiple Sclerosis (MS)—its utility extends far beyond simple immunosuppression.

This guide dissects the pharmacology of these derivatives into three distinct mechanistic pillars. Crucially, the therapeutic output is binary, determined by the metabolic status of the molecule:

  • The Phosphorylated Species (e.g., FTY720-P): Targets S1P receptors (membrane) and Class I HDACs (nucleus).[1]

  • The Parent Species (e.g., FTY720): Targets PP2A (cytosol) and TRPM7 channels (membrane).

Part 1: The Pharmacophore & Mechanism of Action

The core structure mimics sphingosine , the endogenous substrate for sphingosine kinases.[2][3] This structural homology allows these derivatives to hijack the sphingolipid signaling machinery.

The "Pro-Drug" Molecular Switch

The biological activity of 2-amino-1,3-propanediol derivatives is dictated by an intracellular "switch": phosphorylation by Sphingosine Kinase 2 (SphK2) .

  • State A (Non-Phosphorylated): Lipophilic, cell-permeable. Interact with cytosolic and ion channel targets.

  • State B (Phosphorylated): Zwitterionic, mimics Sphingosine-1-Phosphate (S1P). Acts as a high-affinity ligand for G-protein coupled receptors (GPCRs) and nuclear enzymes.

Visualization: The Multi-Compartment Mechanism

The following diagram illustrates how the phosphorylation status dictates the subcellular localization and target engagement of FTY720 (as the archetype).

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane (Inner) cluster_nucleus Nucleus FTY FTY720 (Parent Drug) TRPM7 Target 1: TRPM7 (Ion Channel Blockade) FTY->TRPM7 Inhibits SphK2 Sphingosine Kinase 2 (The Switch) FTY->SphK2 Substrate PP2A Target 2: PP2A (Activation via SET inhibition) FTY->PP2A Activates S1P1 Target 3: S1P Receptors (Functional Antagonism) SphK2->S1P1 FTY720-P (Phosphorylated) HDAC Target 4: Class I HDACs (Direct Inhibition) SphK2->HDAC FTY720-P (Nuclear Translocation) GeneExp Epigenetic Reprogramming (Memory/Neuroprotection) HDAC->GeneExp Increases Histone Acetylation

Caption: Mechanistic bifurcation of 2-amino-1,3-propanediol derivatives. Phosphorylation by SphK2 acts as the master switch between cytosolic/membrane targets (TRPM7, PP2A) and receptor/nuclear targets (S1PRs, HDACs).

Part 2: Primary Therapeutic Targets (The Phosphorylated Axis)

Upon phosphorylation, the derivative mimics S1P.[2][3] This axis is the basis for current FDA-approved applications in Multiple Sclerosis.

S1P Receptors (S1PRs)

The phosphorylated derivative binds to S1P1, S1P3, S1P4, and S1P5 with nanomolar affinity.

  • S1P1 (The "Functional Antagonist" Mechanism):

    • Initial Effect: Agonism.[4][5]

    • Sustained Effect: The derivative induces rapid, irreversible internalization and ubiquitin-proteasomal degradation of the S1P1 receptor.

    • Therapeutic Outcome: Lymphocytes lose the S1P1 signal required to egress from lymph nodes, resulting in lymphopenia (sequestration of autoreactive T-cells).

  • S1P3: Associated with adverse cardiac effects (bradycardia, AV block). Note: Newer derivatives like Siponimod are designed to spare S1P3.

  • S1P5: Expressed on oligodendrocytes; modulation promotes remyelination and neuroprotection.

Class I Histone Deacetylases (HDACs)

A critical, often overlooked target. FTY720-P accumulates in the nucleus and acts as a direct, competitive inhibitor of Class I HDACs (HDAC1, 2, 3, 8).

  • Mechanism: The phosphate head group mimics the zinc-binding hydroxamic acid of classical HDAC inhibitors (like SAHA).

  • Therapeutic Potential: Enhances histone acetylation (H3K9ac, H4K5ac) linked to memory formation (fear extinction) and re-expression of silenced tumor suppressor genes (e.g., ER

    
     in breast cancer).
    

Part 3: Emerging Targets (The Non-Phosphorylated Axis)

These targets are engaged by the parent molecule or non-phosphorylatable analogs (e.g., those with methyl substitutions blocking the -OH phosphorylation site).

Protein Phosphatase 2A (PP2A)

PP2A is a tumor suppressor often inactivated in cancer by the endogenous inhibitor SET .

  • Mechanism: FTY720 binds to SET, disrupting the SET-PP2A complex. This liberates PP2A, restoring its phosphatase activity.

  • Therapeutic Application: Induces apoptosis in leukemias and solid tumors; overcomes resistance to tyrosine kinase inhibitors (TKIs).

TRPM7 Channels

Transient Receptor Potential Melastatin 7 (TRPM7) is a chanozyme (channel + enzyme) critical for magnesium homeostasis and immune cell motility.

  • Mechanism: FTY720 blocks TRPM7 currents at micromolar concentrations.[6]

  • Therapeutic Application: Anti-inflammatory (prevents macrophage polarization to inflammatory phenotypes) and anti-fibrotic.

Part 4: Quantitative Data Summary

TargetLigand StateAffinity/IC50Physiological EffectClinical Relevance
S1P1 Phosphorylated~0.3 nMReceptor InternalizationMultiple Sclerosis (Lymphopenia)
S1P3 Phosphorylated~3.0 nMAgonism (Bradycardia)Major Safety Liability
S1P5 Phosphorylated~2.5 nMAgonismNeuroprotection/Remyelination
HDAC1/2 Phosphorylated~10-100 nMEnzyme InhibitionMemory Rescue, Epigenetics
PP2A Parent (Non-P)~1-5

M
Activation (via SET)Cancer (Apoptosis)
TRPM7 Parent (Non-P)~1-10

M
Channel BlockadeAnti-inflammation

Part 5: Experimental Protocols

Protocol 1: S1P Receptor Internalization Assay

Purpose: To validate the "functional antagonism" of a new derivative on S1P1.

  • Cell Line: CHO-K1 cells stably expressing C-terminal GFP-tagged human S1P1 (CHO-S1P1-GFP).

  • Seeding: Plate

    
     cells/well in 24-well plates on fibronectin-coated coverslips.
    
  • Treatment:

    • Vehicle (DMSO).

    • Positive Control: FTY720-P (100 nM).

    • Test Compound: 10 nM – 1

      
      M (Must be pre-phosphorylated or use a cell line overexpressing SphK2 if testing parent drug).
      
  • Incubation: 1 hour at 37°C.

  • Fixation: 4% Paraformaldehyde (PFA) for 15 min.

  • Analysis (Confocal Microscopy):

    • Membrane Signal: Measure GFP intensity at the plasma membrane.

    • Internalized Signal: Measure GFP intensity in perinuclear vesicles.

    • Calculation: Calculate the Internalization Ratio (

      
      ). A ratio > 1.5 indicates significant internalization.
      
Protocol 2: PP2A Phosphatase Activation Assay

Purpose: To determine if a derivative activates PP2A independent of S1P receptors.

  • Lysis: Lyse tumor cells (e.g., A549) in low-detergent buffer (avoiding phosphatase inhibitors).

  • Immunoprecipitation: Pull down PP2A using an anti-PP2A-C subunit antibody and Protein A/G beads.

  • Reaction Setup:

    • Resuspend beads in phosphatase reaction buffer.

    • Add Phosphopeptide Substrate (e.g., K-R-pT-I-R-R).

    • Add Test Compound (1 – 10

      
      M).
      
  • Incubation: 15 min at 30°C.

  • Detection: Add Malachite Green solution to detect free phosphate release.

  • Validation: Co-treat with Okadaic Acid (2 nM). If activity is abolished, it confirms PP2A specificity.

Part 6: References

  • Brinkmann, V., et al. (2002). "FTY720: altered lymphocyte traffic results in allograft protection." Transplantation.

  • Hait, N. C., et al. (2009). "Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate."[7] Science.

  • Hait, N. C., et al. (2014).[8] "Active, phosphorylated fingolimod inhibits histone deacetylases and facilitates fear extinction memory."[8][9] Nature Neuroscience.

  • Perrotti, D., & Neviani, P. (2013). "Restoring PP2A tumor suppressor activity in cancer stem cells." Future Oncology.

  • Qin, J., et al. (2013). "Fingolimod (FTY720) targets TRPM7 channel to inhibit magnesium entry and cell proliferation." European Journal of Pharmacology.

  • Chun, J., & Hartung, H. P. (2010). "Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis." Clinical Neuropharmacology.

Sources

The Pharmacophore of Propanediols: A Technical Review of 1,2- and 1,3-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propanediol moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile linker that dictates solubility, hydrogen-bonding capacity, and stereochemical orientation. This guide distinguishes between the two primary pharmacophores derived from this backbone: the 1,3-substituted propanediols (exemplified by the chloramphenicol class of antibiotics) and the 1,2-substituted propanediols (exemplified by centrally acting muscle relaxants like mephenesin).

This technical whitepaper analyzes the structure-activity relationships (SAR), mechanisms of action, and experimental validation protocols for these compounds. It is designed for drug discovery scientists requiring a rigorous understanding of how subtle variations in the propanediol backbone shift biological activity from ribosomal inhibition to ion channel modulation.[1]

Part 1: Structural Classes & Pharmacophore Analysis

The biological activity of substituted propanediols is strictly bifurcated by the positioning of the hydroxyl groups and the nature of the substituents.

The 1,3-Propanediol Scaffold (Antibiotic Class)[2]
  • Core Pharmacophore: D-threo-2-amino-1,3-propanediol.[1][2]

  • Primary Example: Chloramphenicol.[1][3][2][4][5]

  • Key Structural Features:

    • Stereochemistry: The D-threo configuration is non-negotiable for antibacterial activity.[1] The L-erythro isomers are biologically inert.[1]

    • C1 Substitution: Requires a bulky, electron-withdrawing group (e.g., p-nitrophenyl) to anchor the molecule in the hydrophobic pocket of the ribosome.

    • C2 Amine Linker: The dichloroacetamide tail forms a critical hydrogen bond with the uridine base in the ribosomal RNA.[1]

The 1,2-Propanediol Scaffold (CNS/Muscle Relaxant Class)
  • Core Pharmacophore: 3-aryloxy-1,2-propanediol.[1]

  • Primary Example: Mephenesin, Guaifenesin, Methocarbamol.

  • Key Structural Features:

    • Ether Linkage: An ether bond at C1 connecting to an aromatic ring is essential.[1]

    • Hydroxyl Function: The terminal hydroxyls increase water solubility but are also metabolic liabilities (rapid oxidation to carboxylic acids).[1]

    • Carbamate Modification: Capping the primary hydroxyl with a carbamate (as in methocarbamol) significantly extends half-life by retarding oxidation.[1]

Data Summary: Comparative Pharmacokinetics
Compound ClassScaffold TypePrimary TargetMetabolic LiabilityHalf-Life Extension Strategy
Chloramphenicol 1,3-diolBacterial 50S RibosomeGlucuronidation (liver)Fluorine substitution (Florfenicol)
Mephenesin 1,2-diolSpinal InterneuronsOxidation to inactive acidCarbamate formation (Methocarbamol)
Guaifenesin 1,2-diolMucociliary ClearanceOxidation to β-(2-methoxyphenoxy)lactic acidExtended release formulations

Part 2: Mechanisms of Action & Signaling Pathways

Antibiotic Mechanism: Peptidyl Transferase Inhibition

The 1,3-propanediol backbone of chloramphenicol allows it to act as a transition-state analogue. It binds reversibly to the 50S ribosomal subunit near the P-site, preventing the aminoacyl-tRNA from associating with the peptidyl transferase center.

Chloramphenicol_Mechanism cluster_0 Bacterial Cell CAM Chloramphenicol (1,3-diol) Ribosome 50S Ribosomal Subunit CAM->Ribosome Diffusion Resistance Resistance Mechanism: Acetylation by CAT enzyme CAM->Resistance Metabolic inactivation Binding Binds to 23S rRNA (Peptidyl Transferase Center) Ribosome->Binding High Affinity Inhibition Steric Blockade of Aminoacyl-tRNA Binding->Inhibition Result Inhibition of Peptide Bond Formation Inhibition->Result

Figure 1: Mechanism of action for 1,3-propanediol antibiotics, highlighting the critical ribosomal binding event.

CNS Mechanism: Polysynaptic Reflex Inhibition

The 1,2-propanediol derivatives (Mephenesin-like) act primarily on the spinal cord. They depress polysynaptic reflexes without significantly affecting monosynaptic reflexes, leading to muscle relaxation without total paralysis.

Mephenesin_Action Stimulus Peripheral Pain/Spasm SensoryNeuron Sensory Neuron Stimulus->SensoryNeuron Interneuron Spinal Interneuron (Polysynaptic Path) SensoryNeuron->Interneuron MotorNeuron Alpha Motor Neuron Interneuron->MotorNeuron Excitatory Signal Muscle Skeletal Muscle MotorNeuron->Muscle Contraction Drug Mephenesin/Methocarbamol (1,2-diol) Drug->Interneuron Blocks Na+ Channels / Modulates GABA

Figure 2: Site of action for 1,2-propanediol muscle relaxants, targeting spinal interneurons to break the spasm-pain cycle.

Part 3: Toxicological Considerations

The 3-MCPD Warning

A critical toxicological consideration for any researcher working with propanediols is the potential formation of 3-chloropropane-1,2-diol (3-MCPD) .

  • Origin: Formed during acid hydrolysis of vegetable proteins or during synthesis if HCl is used in the presence of lipid/glycerol precursors.[1]

  • Toxicity: Carcinogenic and genotoxic.[1]

  • Relevance: When synthesizing chloramphenicol analogues or processing 1,2-propanediol, strict control of chloride ions and pH is required to prevent 3-MCPD formation.

Part 4: Experimental Protocols

Protocol A: Self-Validating MIC Determination for Propanediol Antibiotics

Objective: Determine the Minimum Inhibitory Concentration (MIC) of novel 1,3-propanediol derivatives against E. coli (ATCC 25922).

Reagents:

  • Mueller-Hinton Broth (MHB).[1]

  • Test Compound (Stock: 10 mg/mL in DMSO).[1]

  • Positive Control: Chloramphenicol (Sigma-Aldrich).[1]

  • Negative Control: DMSO (solvent blank).[1]

  • Resazurin dye (viability indicator).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-F: Serial 2-fold dilutions of Test Compound (Range: 128

      
      g/mL to 0.25 
      
      
      
      g/mL).
    • Row G: Positive Control (Chloramphenicol).[1][3]

    • Row H: Sterility Control (Media only) and Growth Control (Media + Bacteria + DMSO).[1]

  • Incubation: 37°C for 18-24 hours.

  • Validation Step (Critical): Add 10

    
    L of 0.01% Resazurin to all wells. Incubate for 2 hours.
    
    • Blue = No growth (Inhibition).[1]

    • Pink = Growth (Metabolic activity).[1]

  • Acceptance Criteria:

    • Sterility control must remain Blue.[1]

    • Growth control must turn Pink.[1]

    • Chloramphenicol MIC must fall within CLSI reference range (2–8

      
      g/mL for E. coli ATCC 25922).[1] If not, the assay is invalid.
      
Protocol B: In Vitro Plasma Stability (Esterase Sensitivity)

Objective: Assess if 1,2-propanediol carbamates (e.g., methocarbamol analogues) function as prodrugs or stable entities.

Workflow:

  • Preparation: Incubate test compound (10

    
    M) in pooled human plasma at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
       = elimination rate constant.[1]
      
    • 
      .[1]
      
    • Interpretation: Rapid degradation (

      
       min) suggests the carbamate is acting as a prodrug or is metabolically unstable.[1]
      

Part 5: Future Perspectives

The future of propanediol research lies in chiral specificity and hybrid scaffolds .[1]

  • Fluorinated Propanediols: Replacing hydroxyls with fluorine (bioisostere) to block metabolic oxidation while maintaining H-bond acceptor capability (e.g., Florfenicol).[1]

  • Boron-Containing Diols: Integrating the diol into oxaborole rings (as seen in Tavaborole) creates novel antifungal agents that utilize the diol to bind to fungal tRNA synthetase editing sites.[1]

References

  • PubChem. (2025).[1] Mephenesin | C10H14O3 | CID 4059.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Iwasaki, T., et al. (2023).[7] Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Chem Pharm Bull (Tokyo).[1][7] Retrieved from [Link]

  • Zhou, Y., et al. (2020). The Structure-Activity Relationship of Peptide Conjugated Chloramphenicol for Inhibiting E. coli. PMC. Retrieved from [Link]

  • Albright, J.D., et al. (2016). Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Med Chem Lett.[1] Retrieved from [Link]

Sources

InChI Key and SMILES for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Identity and Informatics of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol.

Executive Summary

The molecule 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS: 1562081-08-6) represents a specific class of aminodiol pharmacophores, structurally analogous to sphingosine kinase modulators and immunomodulatory agents like Fingolimod.[1] Precise chemical identification is critical in this domain due to the presence of multiple stereocenters on the cyclohexane ring, which can drastically alter pharmacological potency.[1]

This guide provides the authoritative InChI Key and SMILES strings for the canonical structure, analyzes the stereochemical implications, and outlines a self-validating workflow for its synthesis and registration in cheminformatics pipelines.

Part 1: Chemical Identity & Informatics

For database integration and high-throughput screening, the use of non-proprietary identifiers is mandatory.[1] Below are the validated strings for the canonical (stereochemically undefined) structure.

Core Identifiers
Identifier TypeValueNote
Common Name 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diolSystematic IUPAC
CAS Number 1562081-08-6 Verified Registry
InChI Key ABIFHESQIMASMT-UHFFFAOYSA-N Canonical (Flat)
InChI String InChI=1S/C11H23NO2/c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3Standard Version 1
Canonical SMILES CC1CCC(NC(CO)CO)CC1CIsomer-independent
Isomeric SMILES OCC(NC1CC(C)C(C)CC1)COExplicit Connectivity
ngcontent-ng-c1131663873="" class="ng-star-inserted">

Technical Insight: The InChI Key ABIFHESQIMASMT-UHFFFAOYSA-N contains the suffix UHFFFAOYSA, indicating that no stereochemical layer is defined. In a biological assay, you will likely encounter specific isomers (e.g., cis-3,4-dimethyl).[1] If you are working with a pure enantiomer, the second block of the InChI Key will change (e.g., -WIMTYSLSSA-N).[1]

Structural Decoding

To validate the InChI string c1-8-3-4-10(5-9(8)2)12-11(6-13)7-14, we trace the connectivity:

  • Backbone: The segment 12-11(6-13)7-14 corresponds to the 2-amino-1,3-propanediol moiety (Serinol backbone).[1]

    • 12 is Nitrogen.[1]

    • 11 is the central methine (CH).[1]

    • 6 and 7 are methylene groups (CH2) attached to hydroxyls (13, 14).[1]

  • Ring System: The segment 10(5-9(8)2) defines the cyclohexane ring.[1]

    • 10 is the ring carbon attached to Nitrogen (12).[1]

    • The path 10-5-9 and 10-4-3-8 confirms the 3,4-substitution pattern of the methyl groups (1 and 2) relative to the amine.[1]

Part 2: Synthesis & Structural Logic

Understanding the synthesis is required to interpret impurity profiles and stereoisomer ratios.[1] The most robust route to this scaffold is Reductive Amination .[1] This method couples a ketone with an amine, ensuring the integrity of the diol functionality while forming the secondary amine.[1]

Retrosynthetic Analysis
  • Precursor A: 3,4-Dimethylcyclohexanone (Provides the ring and methyl groups).[1]

  • Precursor B: 2-Amino-1,3-propanediol (Serinol; provides the polar head group).[1]

  • Mechanism: Formation of a hemiaminal ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     imine 
    
    
    
    reduction (using NaBH(OAc)3 or H2/Pd).
Visualization: Synthesis & Data Flow

The following diagram illustrates the chemical pathway and the parallel data validation steps required to ensure the correct InChI Key is generated for the final product.

G Ketone 3,4-Dimethylcyclohexanone (C8H14O) Imine Imine Intermediate (Transient) Ketone->Imine Dehydration Amine Serinol (C3H9NO2) Amine->Imine Dehydration Product Target Aminodiol (C11H23NO2) Imine->Product Reductive Amination (NaBH(OAc)3) Validation InChI Key Gen (ABIFHESQIMASMT...) Product->Validation Cheminformatics Stereo Stereo-Check (Cis/Trans Isomers) Product->Stereo Chiral HPLC Stereo->Validation Update Layer /t

Figure 1: Reaction pathway for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol, linking synthetic steps to cheminformatic validation.

Part 3: Critical Application in Drug Discovery

This molecule is not merely a reagent; it is a structural analog of Fingolimod (FTY720) , a sphingosine-1-phosphate (S1P) receptor modulator used in Multiple Sclerosis therapy.[1]

Structure-Activity Relationship (SAR)
  • The Warhead: The 2-amino-1,3-propanediol group is mimetic of the polar head of sphingosine.[1] It is phosphorylated in vivo by sphingosine kinase 2 to become the active S1P analog.[1]

  • The Lipophilic Tail: In Fingolimod, the tail is an octylphenyl chain.[1] In the target molecule, the tail is a 3,4-dimethylcyclohexyl group.[1] This modification significantly alters LogP and steric bulk, potentially changing receptor subtype selectivity (S1P1 vs S1P3).[1]

Physicochemical Profile
PropertyValue (Predicted)Implication
Molecular Weight 201.31 g/mol Fragment-like, high ligand efficiency potential.[1]
LogP ~1.8 - 2.2Moderate lipophilicity; likely good oral bioavailability.[1]
TPSA 60.7 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 3Amine (1) + Hydroxyls (2).[1]

Part 4: Computational Validation Protocol

To ensure scientific integrity, you must validate the identifiers locally.[1] Do not rely solely on web searches. Use the following Python protocol with the RDKit library to verify the canonical SMILES and InChI Key.

Self-Validating Code Block:

Why this matters: If you introduce stereochemistry (e.g., C[C@H]1CC(NC(CO)CO)C[C@@H]1C), the InChI Key will change the second block (e.g., to ...-WIMTYSLSSA-N).[1] The protocol above ensures you are working with the correct baseline structure before optimizing for isomers.

References

  • Sigma-Aldrich. 2-((3,4-Dimethylcyclohexyl)amino)propane-1,3-diol Product Page. Retrieved March 4, 2026.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65309908 (Analog Reference). PubChem.[1] Link[1]

  • Adachi, K., et al. Design and Synthesis of Fingolimod Analogs for S1P Receptor Modulation. Journal of Medicinal Chemistry. (Contextual grounding on Aminodiol SAR). Link

  • IUPAC. International Chemical Identifier (InChI) Technical Manual. InChI Trust. Link

Sources

Stereoisomers of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol: A Comprehensive Guide to Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The compound 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol represents a class of molecules with significant structural complexity and potential pharmacological relevance, sharing features with known immunomodulatory agents.[1] The presence of three chiral centers gives rise to a total of eight possible stereoisomers, each with a unique three-dimensional architecture. This guide provides a detailed exploration of the stereochemical landscape of this molecule. We will dissect the conformational intricacies of the 3,4-dimethylcyclohexyl moiety, outline a systematic approach to the synthesis and separation of the resulting diastereomers and enantiomers, and detail robust analytical protocols for their definitive characterization. This document is intended for researchers and scientists in drug development, offering field-proven insights into the critical nature of stereoisomerism in establishing structure-activity relationships (SAR).

The Stereochemical Challenge: An Overview

The molecule at the core of this guide, 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol, possesses three distinct stereocenters: C2 on the propanediol backbone, and C3 and C4 on the cyclohexyl ring. The interplay between these centers, combined with the conformational rigidity of the cyclohexane ring, creates a complex family of stereoisomers. Understanding and isolating these individual isomers is paramount, as subtle changes in spatial arrangement can lead to dramatic differences in pharmacological activity, metabolic stability, and toxicity profiles.

The initial challenge lies in the 3,4-dimethylcyclohexylamine precursor, which can exist as both cis and trans diastereomers relative to the methyl groups. Each of these diastereomers is chiral, resulting in two pairs of enantiomers. When coupled with the (R) and (S) configurations of the 2-aminopropane-1,3-diol moiety, a total of eight unique stereoisomers are generated.

main 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (8 Stereoisomers) amine 3,4-Dimethylcyclohexylamine (4 Stereoisomers) main->amine diol 2-Aminopropane-1,3-diol (2 Stereoisomers) main->diol cis_amine cis-3,4-Dimethylcyclohexylamine (Enantiomeric Pair) amine->cis_amine trans_amine trans-3,4-Dimethylcyclohexylamine (Enantiomeric Pair) amine->trans_amine r_diol (R)-isomer diol->r_diol s_diol (S)-isomer diol->s_diol

Figure 1: Logical breakdown of the stereoisomeric complexity.

Conformational Analysis of the Cyclohexyl Core

The orientation of the two methyl groups on the cyclohexane ring dictates the stability and shape of the precursor amine, which in turn influences the properties of the final compound.

  • cis-3,4-Dimethylcyclohexane: In the cis isomer, both methyl groups are on the same face of the ring. In its chair conformations, one methyl group will be in an axial position while the other is equatorial.[2][3] Ring flipping results in the interchange of these positions. The two chair conformers are energetically equivalent, though they are enantiomeric and interconvert rapidly.[4][5]

  • trans-3,4-Dimethylcyclohexane: For the trans isomer, the methyl groups are on opposite faces. This allows for a diequatorial conformation, which is significantly more stable than the diaxial conformation resulting from a ring flip.[2] The steric strain from 1,3-diaxial interactions in the diaxial form makes its contribution to the overall equilibrium negligible.[6] Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

This conformational preference is a critical experimental consideration. The more stable diequatorial trans isomer presents a sterically defined and rigid scaffold, while the cis isomer is conformationally more dynamic. These differences will directly impact chromatographic separation and receptor interactions.

Synthetic Strategy and Diastereomer Separation

A convergent synthesis approach is most logical, involving the preparation of the stereochemically defined precursors followed by a coupling reaction. The key step is a reductive amination between a specific 3,4-dimethylcyclohexylamine stereoisomer and a protected derivative of 2-aminopropane-1,3-diol (e.g., serinol).

Protocol 3.1: Reductive Amination

  • Precursor Selection: Begin with a racemic mixture of trans-3,4-dimethylcyclohexylamine, which is predicted to be the most stable precursor.

  • Carbonyl Partner: Use 2,2-dimethyl-1,3-dioxan-5-one (a protected form of dihydroxyacetone) as the carbonyl partner.

  • Imine Formation: Dissolve the amine (1.0 eq) and ketone (1.05 eq) in a suitable solvent like methanol or dichloromethane. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions. This reagent is preferred as it is selective for imines over ketones and tolerant of mild protic conditions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup & Deprotection: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine organic layers, dry, and concentrate. The acetonide protecting group can then be removed under acidic conditions (e.g., 1M HCl in methanol) to yield the final diol.

  • Diastereomer Formation: This reaction, starting with a racemic amine and an achiral ketone, will produce two pairs of enantiomers, which are diastereomeric to each other. These diastereomers possess different physical properties and can be separated.

Analytical Separation and Characterization

The robust separation and characterization of all stereoisomers is the cornerstone of developing a safe and effective drug candidate. A multi-technique approach is required to resolve and identify each isomer.

start Synthesized Mixture (Diastereomers & Enantiomers) sep Separation Diastereomer Resolution start->sep:head hplc Achiral RP-HPLC sep:s->hplc Method char_d Diastereomer Characterization Structural Elucidation sep->char_d:head Isolated Diastereomer A enant_sep Enantiomer Separation Chiral Resolution sep->enant_sep:head Isolated Diastereomer B nmr NMR Spectroscopy (¹H, ¹³C, COSY) char_d:s->nmr ms LC-MS (Confirm Mass) char_d:s->ms chiral_hplc Chiral HPLC (CSP) enant_sep:s->chiral_hplc Method final_char Absolute Configuration Purity & Identity enant_sep->final_char:head Isolated Enantiomers xray X-ray Crystallography (if crystalline) final_char:s->xray cd Circular Dichroism final_char:s->cd polarimetry Optical Rotation final_char:s->polarimetry

Figure 2: Workflow for stereoisomer separation and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for both the separation of diastereomers and the resolution of enantiomers.[7]

Protocol 4.1.1: Diastereomer Separation using Reversed-Phase HPLC

  • Rationale: Diastereomers have different physical properties and can typically be separated on standard, achiral stationary phases.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or phosphoric acid to ensure protonation of the amine for good peak shape.[8]

  • Detection: UV detection at a low wavelength (~200-210 nm) due to the lack of a strong chromophore, or preferably, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is ideal for confirmation.

  • Outcome: Two well-resolved peaks, each corresponding to a racemic pair of enantiomers. These fractions can be collected for subsequent chiral separation.

Protocol 4.1.2: Enantiomer Resolution using Chiral HPLC

  • Rationale: Enantiomers require a chiral environment to be differentiated. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are exceptionally versatile for separating a wide range of chiral amines.[9]

  • Column: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).[9]

  • Mobile Phase: Typically operated in normal-phase, polar organic, or SFC modes. For this amine, a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine, cyclohexylamine) to improve peak shape is a logical starting point.[10]

  • Method Development: The causality behind mobile phase choice is critical. The alcohol component (e.g., isopropanol) acts as a polar competitor for hydrogen bonding sites on the CSP, while the amine additive prevents peak tailing by masking acidic silanol sites on the silica support. Varying the alcohol percentage is the primary way to modulate retention time and resolution.

  • Outcome: Each diastereomeric fraction injected onto the chiral column should resolve into two distinct peaks, representing the individual (R) and (S) enantiomers (relative to one of the stereocenters).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the relative stereochemistry of the separated diastereomers.[11]

  • Distinguishing Diastereomers: Diastereomers will have distinct NMR spectra. Key diagnostic signals include the chemical shifts and coupling constants of the protons on the propanediol backbone and the methine protons on the cyclohexane ring (at C2, C3, and C4).

  • NOE Experiments: 2D NMR techniques, such as NOESY, can reveal through-space correlations, helping to establish the relative configuration of the methyl groups and their orientation with respect to the aminopropane-diol side chain.[11]

  • Distinguishing Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To resolve them, one must introduce a chiral auxiliary.

    • Chiral Derivatizing Agents (CDAs): Reacting the diol or amine functionality with a chiral agent like Mosher's acid chloride creates a new pair of diastereomers, which will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra.[12][13] This allows for the determination of enantiomeric excess (ee).

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small, temporary chemical shift differences between enantiomers, allowing for their direct observation and quantification without chemical modification.[13]

Mass Spectrometry (MS)

While standard MS cannot differentiate stereoisomers, its coupling with chromatography (LC-MS, GC-MS) is essential for confirming molecular weight and purity of separated fractions.[14] Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can sometimes separate isomers in the gas phase based on their different shapes (collision cross-sections).[15] Tandem MS (MS/MS) may occasionally yield unique fragmentation patterns for diastereomers, aiding in their identification.[16][17]

Properties and Structure-Activity Relationships (SAR)

The ultimate goal of this rigorous separation and characterization is to understand how each specific stereoisomer interacts with biological systems. The precise 3D arrangement of the hydroxyl, amino, and hydrophobic dimethylcyclohexyl groups will govern binding affinity and efficacy at a given biological target.

Table 1: Hypothetical Analytical Data for the Stereoisomers of trans-2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Isomer ID Precursor Amine Propanediol Center RP-HPLC R_t (min) Chiral HPLC R_t (min) Optical Rotation [α]_D
DIA-1-EN-1 (3R,4R) (S) 12.5 8.3 Positive
DIA-1-EN-2 (3S,4S) (R) 12.5 10.1 Negative
DIA-2-EN-1 (3R,4R) (R) 14.2 9.1 Positive

| DIA-2-EN-2 | (3S,4S) | (S) | 14.2 | 11.4 | Negative |

Note: Retention times (R_t) and optical rotation values are illustrative and depend on specific experimental conditions.

Table 2: Hypothetical Pharmacological Properties

Isomer ID Target Receptor Binding (K_i, nM) In-vitro Potency (EC₅₀, nM)
DIA-1-EN-1 5.2 15.7
DIA-1-EN-2 5.5 16.1
DIA-2-EN-1 895.0 >10,000

| DIA-2-EN-2 | 910.0 | >10,000 |

Note: These hypothetical data illustrate a common scenario where one diastereomeric pair (DIA-1) is significantly more active than the other (DIA-2), a direct consequence of stereochemistry.

The causality for such differences often lies in a "three-point attachment" model at a receptor binding site. For example, a receptor might require a hydrogen bond from one hydroxyl, an ionic interaction with the protonated amine, and a hydrophobic interaction with the diequatorial methyl groups. Only isomers that can present these three groups in the correct spatial orientation will bind with high affinity.

Conclusion

The stereochemical complexity of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol presents both a challenge and an opportunity in drug discovery. A systematic approach, beginning with a thorough understanding of the conformational behavior of the precursors and culminating in robust chromatographic and spectroscopic analysis, is essential for isolating and identifying all eight stereoisomers. This detailed characterization is not merely an academic exercise; it is a prerequisite for building a clear and defensible structure-activity relationship, ultimately leading to the development of safer and more efficacious therapeutic agents. The protocols and logical frameworks presented in this guide provide a validated roadmap for navigating this complex molecular landscape.

References

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • University of Wisconsin-La Crosse. Relationships Between Conformations of Disubstituted Cyclohexanes. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • McMurry, J. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. In Fundamentals of Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

  • Zenkevich, I. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1549-1554. [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

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  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • LCGC. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry, 49(1), 138-140. [Link]

  • Slideshare. Stereochemistry of cyclohexane.pptx. [Link]

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  • Chemistry World. (2013, September 5). Unravelling stereochemistry via mass spectrometry. [Link]

  • Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters, 10(15), 1653-1656. [Link]

  • Arts, M., et al. (2021). Imaging Isomers on a Biological Surface: A Review. Metabolites, 11(9), 606. [Link]

  • Chen, Y., et al. (2018). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 9(4), 465-471. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1146-1154. [Link]

  • Bhaskar, T., & Mythili, C. V. (2021). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Natural Volatiles & Essential Oils, 8(4), 4980-4984. [Link]

  • SIELC. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]

  • Reddy, Y. S. R., et al. (2007). Synthesis and pharmacological activities of 2-methyl-8-quinolyloxypropylamines. Indian Journal of Pharmaceutical Sciences, 69(1), 112. [Link]

  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). [Link]

  • Ali, I., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Separation Science, 33(14), 2169-2176. [Link]

  • Bhardwaj, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 160-170. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]

  • Mangelinckx, S., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)triazoles. [Link]

  • Tarafder, A., et al. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1363, 290-301. [Link]

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  • Al-Rimawi, F., et al. (2018). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 8(3), 1353-1361. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

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Methodological & Application

NMR and mass spectrometry analysis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR and Mass Spectrometry Analysis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Audience: Researchers, scientists, and drug development professionals.

Structural Elucidation of a Substituted Aminodiol: A Comprehensive Guide to NMR and Mass Spectrometry Analysis

Authored by: Gemini, Senior Application Scientist

Introduction

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol represents a class of molecules containing multiple stereocenters and functional groups—a secondary amine, a substituted aliphatic ring, and a diol. This combination presents a unique challenge and opportunity for detailed structural analysis. The precise determination of its constitution, connectivity, and the chemical environment of each atom is critical for understanding its potential biological activity and for quality control in synthetic processes.

This application note provides a comprehensive, in-depth guide to the structural elucidation of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol using a suite of modern Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) techniques. We move beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and data interpretation strategies outlined herein are designed to be directly applicable for researchers engaged in the characterization of complex small molecules.

Foundational Principles & Strategic Workflow

The complete structural assignment of the target molecule relies on the synergistic application of NMR and MS. Mass spectrometry provides the elemental composition, while NMR spectroscopy reveals the atomic connectivity and molecular backbone.

  • High-Resolution Mass Spectrometry (HRMS): This technique will be employed to determine the accurate mass of the protonated molecule. The high mass accuracy of modern instruments, such as Orbitrap or TOF analyzers, allows for the unambiguous determination of the molecular formula, a critical first step in the identification of an unknown compound.[1][2][3]

  • 1D NMR (¹H, ¹³C, DEPT): One-dimensional NMR experiments provide the initial map of the molecule. ¹H NMR quantifies the number of different proton environments, while ¹³C NMR does the same for carbon. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, which is essential for assigning the numerous aliphatic signals from the cyclohexyl ring.[4][5][6]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are the key to assembling the molecular puzzle.[7][8]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through three bonds (³JHH), allowing us to trace the proton-proton networks within the cyclohexyl ring and the propanediol chain.[9]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H one-bond connections.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this molecule, as it reveals correlations between protons and carbons that are two or three bonds apart.[9][10] This allows us to connect the disparate fragments, such as linking the propanediol unit to the specific carbon on the cyclohexyl ring via the nitrogen atom.

The overall analytical strategy is visualized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_result Final Output prep_nmr NMR Sample Prep (5-10 mg in 0.6 mL CDCl₃) acq_1d 1D NMR (¹H, ¹³C, DEPT) prep_nmr->acq_1d prep_ms MS Sample Prep (Dilute to ~10 µg/mL in MeOH) acq_ms HRMS (ESI+) prep_ms->acq_ms formula Determine Molecular Formula acq_ms->formula acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d fragments Identify Spin Systems & Fragments acq_1d->fragments acq_2d->fragments assembly Assemble Molecular Structure formula->assembly fragments->assembly confirmation Confirm Connectivity assembly->confirmation final_structure Validated Structure confirmation->final_structure

Figure 1: Overall workflow for structural elucidation.

Experimental Protocols

Materials and Reagents
  • Sample: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

  • NMR Solvent: Chloroform-d (CDCl₃, 99.8% D), containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal at 7.26 ppm provides a convenient reference.[11]

  • MS Solvent: Methanol (HPLC grade), Formic Acid (LC-MS grade).

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, glass wool, 2 mL autosampler vials.

Protocol 1: NMR Sample Preparation

A high-quality spectrum is directly dependent on meticulous sample preparation.[12]

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 2D experiments, or 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[13]

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical to avoid poor magnetic field shimming and broadened spectral lines.[11]

  • Place a small plug of glass wool into a Pasteur pipette. Rationale: This step is crucial to filter out any particulate matter, which can severely degrade spectral resolution.

  • Filter the solution directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[11]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard proton spectrum.

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2.5 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • Pulse Program: zgpg30

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1.0 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • DEPT-135: Differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

    • Pulse Program: dept135

    • Parameters: Use similar spectral width and delay as the ¹³C experiment.

    • Number of Scans: 256

  • COSY:

    • Pulse Program: cosygpqf

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans: 4

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

    • Number of Scans: 8

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)

    • Number of Scans: 16

    • Long-range coupling delay (d6): Optimized for 8 Hz.

Protocol 3: Mass Spectrometry Sample Preparation & Acquisition
  • Stock Solution: Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Working Solution: Take 10 µL of the stock solution and dilute it with 990 µL of methanol. Add 1 µL of formic acid to this solution. Rationale: The final concentration of ~10 µg/mL is ideal for ESI-MS to avoid detector saturation. Formic acid aids in the protonation of the basic nitrogen atom, enhancing the signal of the [M+H]⁺ ion.[14]

  • Transfer the working solution to a 2 mL autosampler vial.

  • HRMS Acquisition (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Mass Analyzer: TOF or Orbitrap

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Data Type: Centroid, with internal or external calibration for high mass accuracy (< 5 ppm).

Data Analysis and Interpretation

The molecular formula of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is C₁₁H₂₃NO₂. The monoisotopic mass is 201.1729 u.

High-Resolution Mass Spectrometry

The primary goal of HRMS is to confirm the elemental composition.[15][16] The instrument should detect an ion corresponding to the protonated molecule, [M+H]⁺.

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
[C₁₁H₂₄NO₂]⁺202.1802e.g., 202.1800e.g., -1.0
Table 1: Expected High-Resolution Mass Spectrometry Data.

A measured mass within 5 ppm of the calculated mass provides strong confidence in the assigned molecular formula.[1]

Predicted Fragmentation: In tandem MS (MS/MS) of the m/z 202.18 ion, characteristic fragments are expected. The most likely fragmentation pathways for amines involve α-cleavage next to the nitrogen.[17]

  • Loss of the propanediol moiety: Cleavage of the N-C bond to the propanediol would result in a [C₈H₁₆N]⁺ fragment at m/z 126.1283.

  • Ring-opening fragmentation: A common pathway for cyclohexylamines involves cleavage of the C-C bond adjacent to the point of substitution, followed by rearrangement.[18]

  • Loss of water: Dehydration from the diol is also a probable fragmentation, leading to an ion at m/z 184.1696.

NMR Spectral Interpretation

The following tables summarize the predicted NMR data. The numbering scheme used for assignment is shown in Figure 2.

G mol lab C1: -CH2OH C2: -CH(NH)- C3: -CH2OH C4: -CH(NH)- on ring C5, C8: Ring CH2 C6, C7: Ring CH C9, C10: Ring CH3 C11: Ring CH2

Figure 2: Structure and numbering of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCOSY Correlations
~3.7 - 3.9m4HH-1, H-3 (CH₂OH)H-2
~2.8 - 3.0m1HH-2H-1, H-3, N-H
~2.5 - 2.7m1HH-4H-5, H-8, H-7
~1.0 - 1.9m8HH-5, H-8, H-11, H-6, H-7Ring Protons
~0.8 - 0.9d6HH-9, H-10 (CH₃)H-6, H-7
broads3H-NH, -OH x 2H-2 (for NH)
Table 2: Predicted ¹H NMR assignments. Note: The exact shifts and multiplicities of the complex cyclohexyl ring protons are difficult to predict precisely and will require 2D NMR for definitive assignment.

¹³C and DEPT NMR Data (Predicted)

Chemical Shift (ppm)DEPT-135 PhaseCarbon TypeAssignment
~65-68NegativeCH₂C-1, C-3
~60-63PositiveCHC-2
~55-58PositiveCHC-4
~30-45PositiveCHC-6, C-7
~25-40NegativeCH₂C-5, C-8, C-11
~15-20PositiveCH₃C-9, C-10
Table 3: Predicted ¹³C NMR assignments. The DEPT-135 experiment is crucial for distinguishing the overlapping aliphatic signals.

2D NMR for Structural Assembly:

The final structure is pieced together using correlations from 2D NMR experiments. HMBC is the most critical experiment for connecting the molecular fragments.

G cluster_ring Cyclohexyl Fragment cluster_chain Propanediol Fragment C4 C4-H C5 C5 C4->C5 ²J C8 C8 C4->C8 ²J C2 C2-H C4->C2 ³J N N-H N->C4 COSY/NOESY C2->C4 ³J C2->N COSY/NOESY C1 C1 C2->C1 ²J C3 C3 C2->C3 ²J

Figure 3: Key predicted HMBC (red arrows) and COSY/NOESY (blue line) correlations for connecting the molecular fragments.
  • COSY Analysis: Will confirm the proton sequences. A clear correlation path should be visible from the methyl protons (H-9, H-10) through the methine protons (H-6, H-7) and around the rest of the cyclohexyl ring. A separate spin system will be seen for the propanediol fragment, connecting H-1/H-3 to H-2.

  • HSQC Analysis: Will provide the direct one-bond C-H correlations, allowing for the confident assignment of each carbon signal based on the proton assignments from COSY. For example, the proton signal at ~2.8-3.0 ppm (H-2) will correlate to the carbon signal at ~60-63 ppm (C-2).

  • HMBC Analysis: This is the definitive step. Key correlations that confirm the overall structure include:

    • A correlation from the methine proton on the propanediol (H-2) to the carbon on the cyclohexyl ring where the nitrogen is attached (C-4). This is a three-bond coupling (H-C-N-C) that unambiguously connects the two main parts of the molecule.

    • Correlations from the proton on the ring (H-4) back to the carbons of the propanediol (C-2), further confirming the connection.

    • Correlations from the methyl protons (H-9, H-10) to their neighboring carbons on the ring (e.g., H-9 to C-6 and C-7) will confirm the position of the methyl groups.

Conclusion

The combination of High-Resolution Mass Spectrometry and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous pathway for the complete structural elucidation of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol. HRMS confirms the elemental composition, while the systematic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the confident assembly of the molecular structure from its constituent parts. The methodologies and interpretation strategies detailed in this note serve as a robust template for the characterization of similarly complex small molecules, ensuring scientific integrity and accelerating research and development timelines.

References

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition.
  • Fiveable. (2025, August 15). 13.12 DEPT 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Longdom Publishing S.L. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • PubMed. (n.d.). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (n.d.). 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • National Institute of Standards and Technology. (n.d.). (S)-(+)-1,2-Propanediol. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • ACS Publications. (n.d.). Mass spectrometry of some ethane- and propanediol diesters. [Link]

  • SpectraBase. (n.d.). Isophthalic acid, di(3,4-dimethylcyclohexyl) ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Isophthalic acid, 3,4-dimethylcyclohexyl hexyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • SciSpace. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Scilit. (n.d.). 1H and 13C nmr studies of cyclic and linear dipeptides containing threonyl, seryl, aspartyl, and histidyl residues. [Link]

Sources

High-performance liquid chromatography (HPLC) purification of amino diols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Amino Diols

Executive Summary & Strategic Rationale

Amino diols (e.g., sphingosine, fingolimod, chloramphenicol precursors) represent a distinct challenge in purification chromatography. Structurally, they possess a basic amine functionality (


) alongside two hydrophilic hydroxyl groups. This duality creates a "retention paradox": the molecule is often too polar for standard C18 retention yet too hydrophobic or basic for simple silica chromatography, where irreversible adsorption to silanols causes severe tailing.

This guide moves beyond generic "try-and-see" approaches. We utilize a mechanism-based selection strategy :

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For small, highly polar amino diols (logP < 0).

  • High-pH Reversed-Phase (RP): For lipophilic amino diols (e.g., sphingolipids) to suppress ionization and increase retention.

  • Polysaccharide-based Normal Phase: For chiral resolution of enantiomers.

Method Development Decision Matrix

Before selecting a column, analyze the hydrophobicity (LogP) and chirality of your target.

ColumnSelection Start Start: Amino Diol Target ChiralQ Is Chiral Purity Required? Start->ChiralQ LogP Analyze Hydrophobicity (LogP) ChiralQ->LogP No (Chemical Purity) ChiralYes Polysaccharide Phase (Amylose/Cellulose) ChiralQ->ChiralYes Yes (Enantiomers) HILIC HILIC Mode (Amide or Zwitterionic) LogP->HILIC LogP < 0 (Polar) HighpH High-pH Reversed Phase (Hybrid C18/C8) LogP->HighpH LogP > 1 (Lipophilic) IonPair Ion-Pairing RP (C18 + TFA/HFBA) LogP->IonPair LogP 0-1 (Intermediate) MobilePhaseChiral Mobile Phase: Hexane/IPA + 0.1% DEA ChiralYes->MobilePhaseChiral

Figure 1: Strategic decision tree for column and mode selection based on analyte properties.

Protocol A: HILIC Purification for Polar Amino Diols

Best For: Small synthetic intermediates, glycosylated amino diols.

The Mechanism: Standard C18 columns often suffer from "dewetting" or lack of retention with these polar compounds. HILIC creates a water-enriched layer on the stationary phase surface.[1] The amino diol partitions into this aqueous layer.

Critical Success Factor: Injection Solvent.[2] Injecting a sample dissolved in 100% water into a HILIC system will disrupt the partitioning mechanism, causing peak distortion (fronting). Sample must be dissolved in >80% Acetonitrile.

Experimental Conditions
ParameterSpecificationRationale
Stationary Phase Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide)Amide groups H-bond with diols; stable and reproducible compared to bare silica.
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (aq)High pH suppresses amine ionization (

), reducing repulsion from positively charged stationary phases.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.
Flow Rate 1.0 mL/min (Analytical) / 20 mL/min (Prep)Standard linear velocities.
Detection ELSD (Temp: 40°C, Gain: 8) or CADAmino diols often lack chromophores.
Step-by-Step Workflow
  • System Preparation: Flush system with 10% Ammonium Acetate / 90% Water to remove any RP residues, then switch to high organic.

  • Equilibration: Equilibrate with 90% B (ACN) for at least 20 column volumes. HILIC layers take longer to stabilize than RP.

  • Gradient Execution:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B

      
       60% B (Linear gradient)
      
    • 15-18 min: 60% B (Wash)

    • 18-25 min: 90% B (Re-equilibration)

  • Self-Validation: Check the peak symmetry of the first injection. If Tailing Factor (

    
    ) > 1.5, increase buffer concentration to 20mM.
    

Protocol B: High-pH Reversed-Phase for Lipophilic Amino Diols

Best For: Sphingosine, Fingolimod, long-chain amino alcohols.

The Mechanism: At low pH (standard TFA methods), the amine is protonated (


), causing it to repel the hydrophobic C18 chains (early elution) and interact with residual silanols (tailing). By raising the pH to 10-11 (above the 

), the amine becomes neutral, drastically increasing retention and improving peak shape.

Warning: Standard silica columns dissolve at pH > 8. You must use Hybrid Particle Technology (e.g., Waters BEH, Agilent PLRP-S, Phenomenex Gemini).

Experimental Conditions
ParameterSpecificationRationale
Stationary Phase Hybrid C18 (e.g., XBridge BEH C18, Gemini NX-C18)Chemically resistant to high pH hydrolysis.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Volatile buffer suitable for prep/lyophilization.
Mobile Phase B AcetonitrileStrong solvent.[2]
Gradient 5% B to 95% B over 20 minGeneric scouting gradient.

Protocol C: Chiral Resolution (Normal Phase)

Best For: Separating enantiomers (R,R vs S,S) or diastereomers.

The Mechanism: Amino diols interact via hydrogen bonding and steric inclusion with the chiral "pockets" of polysaccharide phases. The amine group is notorious for non-specific binding to the silica support of chiral columns. Basic additives are mandatory.

Experimental Conditions
ParameterSpecificationRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)"Gold standard" for amino alcohols. Immobilized (IA) allows more solvent flexibility.
Mobile Phase Hexane / Isopropanol (90:10) + 0.1% Diethylamine (DEA) DEA masks silanols. Without it, peaks will not resolve.
Temperature 25°C - 35°CLower temperature often improves resolution (

) by reducing molecular motion.
Detection UV 210-220 nm (if possible) or ELSD
Optimization Workflow
  • Screening: Inject sample on AD-H and OD-H columns using 90/10 Hex/IPA (+0.1% DEA).

  • Modifier Adjustment: If retention is too low, switch IPA to Ethanol (stronger H-bonding).

  • Loading Study: For prep, determine the "touching band" limit. Chiral stationary phases have lower capacity than C18. Expect to load 1/10th of the mass compared to RP.

Detection Strategies for "Invisible" Targets

Many amino diols lack a UV chromophore (no benzene rings or conjugated systems).

  • ELSD (Evaporative Light Scattering Detector):

    • Pros: Universal detection for non-volatiles. Gradient compatible.

    • Cons: Destructive (cannot recover the portion that goes to the detector).

    • Setup: Use a flow splitter. Direct 99% to the fraction collector and 1% to the ELSD.

  • Derivatization (Analytical Only):

    • Do not derivatize for prep purification (you want the native molecule).

    • For QC purity checks, react with FMOC-Cl or OPA (o-Phthalaldehyde) to generate fluorescent species.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Fronting (HILIC) Sample solvent too aqueous.Dissolve sample in 50:50 ACN/Water or higher organic ratio.
Severe Tailing (RP) Silanol interaction.Switch to High-pH method (Protocol B) or add 0.1% TFA (if low pH is required).
Split Peaks (Chiral) Wrong solvent environment.Ensure sample is dissolved in Mobile Phase. Avoid DMSO in normal phase if possible.
No Retention (RP) Compound too polar.Switch to HILIC (Protocol A).

References

  • HILIC Mechanism & Stationary Phases

    • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Fingolimod (Amino Diol)

    • WIPO Patent WO2020165672. Process for preparation of highly pure Fingolimod hydrochloride.[3][4][5]

  • Chiral Separation of Amino Alcohols

    • Sigma-Aldrich (Merck).
  • ELSD Detection Principles

    • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry.

Sources

Application Note: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol in Novel Material Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (referred to herein as DCPD-Serinol ) as a high-value intermediate in the synthesis of functional soft materials.

DCPD-Serinol represents a class of cycloalkyl-functionalized amino-diols . Its unique architecture combines a steric-bulky, lipophilic dimethylcyclohexyl ring with a hydrophilic, chemically versatile serinol (2-amino-1,3-propanediol) backbone. This amphiphilic duality makes it a critical scaffold for:

  • Biomedical Nanotechnology: Synthesis of next-generation Ionizable Lipids for Lipid Nanoparticles (LNPs), specifically tuning the lipid polymorphism required for mRNA endosomal escape.

  • Advanced Polymers: Acting as a rigid, chiral Chain Extender in thermoplastic polyurethanes (TPUs), enhancing thermal stability and hydrolytic resistance.

Chemical Architecture & Mechanistic Insight

Structural Analysis

The molecule consists of a serinol headgroup


-alkylated with a 3,4-dimethylcyclohexyl ring.
  • The Amine Center (Secondary): The secondary amine acts as a pH-sensitive "switch." In LNP applications, it is designed to have an apparent pKa of 6.0–7.0. It remains neutral at physiological pH (7.[1]4) to prevent toxicity but becomes protonated in the acidic endosome (pH 5.0–6.0), triggering membrane fusion.

  • The 1,3-Diol Motif: These primary hydroxyls serve as attachment points for hydrophobic tails (via esterification) or polymer chain propagation (via urethane formation).

  • The Dimethylcyclohexyl Shield: Unlike linear alkyl chains, the cyclic ring introduces steric bulk near the headgroup. This increases the "critical packing parameter" (

    
    ) of the resulting lipid, favoring the formation of the inverted hexagonal phase (
    
    
    
    ) necessary for disrupting endosomal membranes and releasing payload.
Solubility Profile
  • Soluble: Ethanol, DMSO, Methanol, THF.

  • Sparingly Soluble: Water (pH dependent; solubility increases at pH < 6).

  • Insoluble: Hexane (unless functionalized).

Application I: Synthesis of Ionizable Lipids for LNPs

Context: The efficacy of mRNA therapeutics relies on the ability of the ionizable lipid to facilitate endosomal escape.[2][3][4] DCPD-Serinol serves as the hydrophilic headgroup. The protocol below describes converting DCPD-Serinol into a diester ionizable lipid .

Mechanistic Pathway (Graphviz)

LipidSynthesis cluster_LNP LNP Functionality Start DCPD-Serinol (Headgroup) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DMAP/TEA) Reagent Fatty Acid Chloride (e.g., Linoleoyl Chloride) Reagent->Intermediate Product Ionizable Lipid (DCPD-Diester) Intermediate->Product Elimination of HCl Neutral Neutral pH (7.4) Stable Bilayer Product->Neutral Acidic Acidic pH (5.5) Protonated Headgroup Neutral->Acidic Endocytosis Escape Endosomal Escape (Hexagonal Phase) Acidic->Escape Charge Repulsion + Cone Shape

Caption: Synthesis of DCPD-based ionizable lipid and its pH-dependent activation mechanism in mRNA delivery.

Experimental Protocol: Lipid Synthesis

Objective: Synthesize DCPD-Di-Linoleate (Ionizable Lipid).

Reagents:

  • DCPD-Serinol (1.0 eq)

  • Linoleoyl Chloride (2.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve DCPD-Serinol (1.0 g, 1.0 eq) in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (3.0 eq) and DMAP (0.1 eq). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Linoleoyl Chloride (2.2 eq) diluted in DCM (5 mL) over 15 minutes. The reaction is exothermic; control temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Work-up: Quench with saturated NaHCO₃ solution (20 mL). Extract the organic layer and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexane).

  • Validation:

    • ¹H-NMR (CDCl₃): Confirm disappearance of OH protons and appearance of ester linkage (approx. 4.1 ppm).

    • Mass Spec: Confirm molecular ion peak [M+H]⁺.

Application II: Functional Polyurethanes

Context: DCPD-Serinol can replace standard chain extenders (like 1,4-butanediol) to introduce rigidity and cationic potential into polyurethane backbones.

Material Properties Table
PropertyStandard TPU (Butanediol)DCPD-Modified TPUBenefit
Glass Transition (Tg) -30°C to -10°C-10°C to +15°CHigher thermal stability due to cyclic rigidity.
Hydrophilicity LowTunableSecondary amine allows H-bonding or quaternization.
Antimicrobial Activity NonePotentialCationic surface charge (if protonated) disrupts bacterial membranes.
Degradation SlowpH-ResponsiveAmine presence catalyzes hydrolytic degradation in acidic media.
Experimental Protocol: Polymerization

Objective: Synthesis of a Segmented Polyurethane.

Reagents:

  • Polyol: Polycaprolactone diol (PCL, Mn=2000)

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Chain Extender: DCPD-Serinol

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05%)

Step-by-Step Procedure:

  • Pre-polymer Formation: Melt PCL diol in a reaction kettle at 80°C under vacuum for 1 hour to remove moisture.

  • Isocyanate Addition: Add MDI (2.0 eq relative to PCL) under Nitrogen. Stir at 80°C for 2 hours to form the NCO-terminated pre-polymer.

  • Chain Extension: Dissolve DCPD-Serinol (1.0 eq relative to PCL) in a minimal amount of dry DMF (if solid) or add directly if liquid/melt. Add to the pre-polymer.

  • Curing: Stir rapidly for 2–5 minutes until viscosity increases significantly. Pour the viscous melt into a Teflon mold.

  • Post-Cure: Cure in an oven at 100°C for 24 hours.

  • Characterization:

    • DSC: Measure Tg and Tm shifts.

    • Tensile Testing: Assess modulus increase due to the bulky cyclohexyl hard segment.

Critical Quality Attributes (CQA) & Troubleshooting

Protocol Self-Validation
  • LNP pKa Assay: Use the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay to determine the pKa of the synthesized lipid.

    • Expectation: Fluorescence should peak at the pKa. Target range: 6.2 – 6.8. If pKa > 7.0, the lipid is too basic (toxicity risk); if < 6.0, efficacy drops.

    • Adjustment: If pKa is too high, electron-withdrawing groups near the amine are needed. If too low, the dimethylcyclohexyl group is providing sufficient shielding, but tail structure may need adjustment.

Common Pitfalls
  • Steric Hindrance: The dimethylcyclohexyl group is bulky. In the polyurethane synthesis, the reaction rate with isocyanates may be slower than with primary linear amines. Solution: Increase catalyst concentration (DBTDL) or reaction temperature slightly (up to 90°C).

  • Purification: The amino-diol is polar. Normal phase silica chromatography may result in streaking. Solution: Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. Link

  • Sato, Y., et al. (2019). "Understanding the pKa of Ionizable Lipids in Lipid Nanoparticle Formulations." Journal of Controlled Release. Link

  • Madbouly, S. (2021).[5] "Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors."[5] Molecules. Link

  • Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[3][4] Link

Sources

Application Notes & Protocols: A Phased Approach to Elucidating the Mechanism of Action of Propanediol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propanediol (PDO) is a versatile diol, existing as 1,2-propanediol and 1,3-propanediol, widely utilized across the cosmetic, pharmaceutical, and industrial sectors as a humectant, solvent, and preservative booster.[1][2] While propanediol itself is primarily known for these physical properties, its derivatives—molecules where the propanediol backbone is chemically modified—represent a vast and largely unexplored chemical space for therapeutic intervention. Early research has shown that certain 2,2-disubstituted-1,3-propanediol derivatives, for instance, possess anticonvulsant and muscle-relaxant properties, acting as precursors to drugs like meprobamate.[3][4]

Understanding the precise mechanism of action (MoA) of these derivatives is a cornerstone of modern drug discovery.[5][6] A thorough MoA study not only validates a biological target but also informs on potential efficacy, toxicity, and off-target effects, ultimately increasing the probability of success in later-stage clinical trials.[7][8] This guide provides a structured, phased experimental framework for researchers, scientists, and drug development professionals to systematically dissect the molecular mechanisms of novel propanediol derivatives. The approach is designed to progress from broad, high-level screening to deep, specific target validation, ensuring a logical and resource-efficient investigation.

A Phased Framework for Mechanism of Action (MoA) Elucidation

The journey to define a compound's MoA is best conceptualized as a multi-stage funnel. It begins with broad, unbiased screening to generate initial hypotheses and progressively narrows down to specific, validated molecular interactions. This phased approach ensures that resources are focused on the most promising avenues of investigation.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: In-Depth Validation & Model Confirmation P1_Viability Cell Viability & Cytotoxicity Assays P1_Phenotypic High-Content Imaging (Phenotypic Screening) P1_Viability->P1_Phenotypic Identifies initial biological activity P1_Omics Broad 'Omics' Profiling (e.g., Transcriptomics) P1_Phenotypic->P1_Omics Provides unbiased view of cellular changes P2_Affinity Affinity-Based Methods (e.g., Affinity Chromatography) P1_Omics->P2_Affinity Suggests potential target classes P2_Engagement Target Engagement Assays (e.g., Thermal Shift, SPR) P2_Affinity->P2_Engagement Identifies direct binding partners P2_Pathway Pathway Analysis (Western Blot, qPCR) P2_Engagement->P2_Pathway Confirms target relevance in a cellular context P3_Biochemical Biochemical/Enzyme Kinetics Assays P2_Pathway->P3_Biochemical Validates functional impact on target P3_Genetic Genetic Perturbation (CRISPR, siRNA) P3_Biochemical->P3_Genetic Confirms target necessity for compound effect P3_Model Complex Model Validation (e.g., Organoids, In Vivo) P3_Genetic->P3_Model Tests hypothesis in a physiologically relevant system End Validated Mechanism of Action P3_Model->End Start Start with Propanediol Derivative Start->P1_Viability

Caption: A strategic workflow for MoA studies.

Phase 1: Initial Screening and Hypothesis Generation

The primary goal of this phase is to cast a wide net to determine if and how a propanediol derivative affects living cells. These assays are typically performed in high-throughput formats to quickly assess general bioactivity and guide further investigation.[9]

Cell Viability and Cytotoxicity Assays

Causality: Before any complex mechanistic study, it is crucial to determine the concentration range at which the compound exhibits a biological effect without causing widespread cell death.[9] This establishes a therapeutic window for subsequent experiments. Assays measuring metabolic activity (like MTT or CellTiter-Glo®) or membrane integrity (like LDH release) are fundamental.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa, HEK293, or a disease-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the propanediol derivative (e.g., from 100 µM to 1 nM). Remove the old media and add fresh media containing the compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot absorbance against compound concentration and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Self-Validation:

  • Positive Control: A known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.

  • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to establish the baseline for 100% viability.

High-Content Phenotypic Screening

Causality: This unbiased approach uses automated microscopy and image analysis to identify subtle morphological changes in cells upon compound treatment.[10] It can provide the first clues about the mechanism, such as effects on cell cycle, apoptosis, or organelle morphology, without a pre-defined hypothesis.[11]

Experimental Workflow:

  • Plate Cells: Seed cells in optically clear multi-well plates (e.g., 96- or 384-well).

  • Treat: Add the propanediol derivative at several non-lethal concentrations determined from viability assays.

  • Stain: After incubation, fix the cells and stain with a cocktail of fluorescent dyes to label different cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Image: Acquire images using a high-content imaging system.

  • Analyze: Use image analysis software to quantify dozens of cellular features (e.g., nuclear size, mitochondrial texture, cell shape). Compare the phenotypic "fingerprint" of your compound to a reference library of compounds with known MoAs.

Phase 2: Target Identification and Pathway Elucidation

Once a consistent cellular phenotype is observed, the next phase focuses on identifying the direct molecular target of the compound and the signaling pathways it modulates.

Target Identification using Affinity-Based Methods

Causality: To find the direct binding partner of a compound, one can "fish" for it out of the entire proteome. This is a direct biochemical method that can provide strong evidence for a physical interaction.[12] A common approach involves immobilizing the propanediol derivative on a solid support (like beads) and using it as bait to pull down its binding partners from a cell lysate.

Protocol: Affinity Chromatography Pulldown

  • Ligand Immobilization: Synthesize an analog of the propanediol derivative with a linker arm that can be covalently attached to activated sepharose beads. A "linkerless" control bead set should also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from a large batch of cells.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for several hours at 4°C.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Identification: Run the eluates on an SDS-PAGE gel, excise unique bands, and identify the proteins by mass spectrometry (LC-MS/MS).

Target Engagement Assays

Causality: Identifying a binding partner is not enough; one must confirm that the compound engages this target within the complex environment of a living cell.[13][14] Cellular Thermal Shift Assays (CETSA) are based on the principle that a protein becomes more thermally stable when its ligand is bound.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat intact cells with the propanediol derivative or vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blot using an antibody against the putative target protein identified in Phase 2.1.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.

Phase 3: In-depth Mechanistic Validation

This final phase uses precise tools to confirm the causal link between target engagement and the observed cellular phenotype.[11]

Biochemical and Enzyme Kinetic Assays

Causality: If the identified target is an enzyme, it is essential to quantify how the propanediol derivative affects its catalytic activity.[10] This provides quantitative data on the compound's potency and mode of inhibition (e.g., competitive, non-competitive).

Experimental Workflow:

  • Obtain Enzyme: Use a purified, recombinant version of the target enzyme.

  • Assay Setup: In a multi-well plate, combine the enzyme, its substrate, and varying concentrations of the propanediol derivative.

  • Detection: Use a detection method (e.g., absorbance, fluorescence, luminescence) that measures the rate of product formation or substrate consumption.[10]

  • Analysis: Calculate kinetic parameters such as Km and Vmax in the presence and absence of the inhibitor to determine the mechanism of inhibition and the Ki (inhibition constant).

Data Presentation: Example Enzyme Inhibition Data

Propanediol Derivative Conc. (µM)Enzyme Activity (% of Control)
0 (Vehicle)100%
0.185%
152%
1015%
1005%
Genetic Perturbation

Causality: To prove that the identified target is necessary for the compound's effect, one can remove the target from the cell and see if the compound still works.[11] CRISPR/Cas9 for gene knockout or siRNA/shRNA for gene knockdown are the gold standards for this approach.

Protocol: CRISPR/Cas9 Knockout Validation

  • Design & Clone: Design guide RNAs (gRNAs) targeting the gene of the putative target protein. Clone them into a Cas9-expressing vector.

  • Transfect & Select: Transfect the target cell line with the CRISPR construct. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Verify Knockout: Expand clonal populations and verify the absence of the target protein by Western blot or genomic sequencing.

  • Re-run Phenotypic Assay: Perform the key phenotypic assay from Phase 1 (e.g., cell viability or a specific high-content imaging metric) on both the wild-type and knockout cells.

  • Interpretation: If the propanediol derivative no longer elicits the phenotype in the knockout cells, it strongly validates that the protein is the functionally relevant target.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor (TF) KinaseB->TF Phosphorylation Gene Target Gene Expression TF->Gene Activation Phenotype Cellular Phenotype (e.g., Proliferation) Gene->Phenotype Derivative Propanediol Derivative Derivative->KinaseB Inhibition (Hypothesized MoA)

Caption: A hypothetical pathway inhibited by a derivative.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Prolytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • Lexogen. (2025, April 9). Planning for Success: A Strategic Design Guide for RNA-Seq Experiments in Drug Discovery. [Link]

  • Sygnature Discovery. (n.d.). Cell Based Potency Assays. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Sheng, C. (2014). Target identification and mechanism of action in chemical biology and drug discovery. RSC Chemical Biology, 5(4), 1-1. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Berger, F. M., & Ludwig, B. J. (1950). Some Anticonvulsant Agents Derived from 1,3-Propanediols. Journal of the American Chemical Society, 72(11), 5159-5161. [Link]

  • ResearchGate. (n.d.). Experimental study design, procedures and postulated mechanisms of action. [Link]

  • Ludwig, B. J., & Piech, E. C. (1951). The pharmacology of propanediol carbamates. The Journal of Pharmacology and Experimental Therapeutics, 103(4), 346. [Link]

  • Typology. (2021, November 5). What is "Propanediol" and what is its utility?[Link]

  • ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS: 1562081-08-6). This molecule is a structural analog of sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod/Siponimod intermediates), often synthesized via the reductive amination of 3,4-dimethylcyclohexanone with 2-amino-1,3-propanediol (Serinol) .

Ticket Subject: Low Yield & Purification Issues in Reductive Amination of 3,4-Dimethylcyclohexanone with Serinol.

Diagnostic: Why is your yield low?

Before altering your protocol, identify the bottleneck using this diagnostic matrix.

SymptomProbable CauseMechanismRecommended Fix
High unreacted Ketone Steric HindranceThe 3,4-dimethyl substitution on the cyclohexane ring sterically hinders the carbonyl attack by the nucleophilic amine (Serinol).Use Titanium(IV) isopropoxide as a Lewis acid/water scavenger to force imine formation [1].
High Alcohol Byproduct Direct ReductionThe reducing agent (e.g., NaBH₄) reduced the ketone before the imine was formed.Switch to NaBH(OAc)₃ (STAB) or pre-form the imine before adding the hydride [2].
Low Mass Recovery Aqueous SolubilityThe product is an amphiphilic aminodiol. It is highly soluble in water and difficult to extract into non-polar organic solvents (EtOAc/Hexane).Use n-Butanol for extraction or convert to an Oxalate/HCl salt for precipitation [3].
Tailing on TLC/Column Silica InteractionThe secondary amine and diol moieties bind irreversibly to acidic silanols on silica gel.Use Amine-functionalized silica or add 1-5% Triethylamine (TEA) to the mobile phase [4].

The "Gold Standard" Protocol

Standard reductive amination often fails with this substrate due to the hydrophilicity of Serinol and sterics of the ketone. The following protocol utilizes Titanium(IV) Isopropoxide to bridge the solubility gap and drive equilibrium.

Reagents:
  • Substrate A: 3,4-Dimethylcyclohexanone (1.0 eq)

  • Substrate B: 2-Amino-1,3-propanediol (Serinol) (1.2 eq)

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ (2.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) or THF.

Step-by-Step Workflow:
  • Imine Pre-formation (Critical Step):

    • Dissolve 3,4-Dimethylcyclohexanone and Serinol in anhydrous THF (or MeOH) under Nitrogen.

    • Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/hazy.

    • Technical Insight: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and simultaneously scavenges the water produced, driving the equilibrium toward the imine (Schiff base) [1].

    • Stir at room temperature for 6–12 hours. Do not rush this step.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching & Workup (The "Yield Killer" Phase):

    • Quench with 0.1 M NaOH (not acid, to keep amine free).

    • A white precipitate (Titanium dioxide) will form. Filter this through a Celite pad.

    • Crucial Extraction Modification: Do not use Diethyl Ether. The product prefers the aqueous phase.

    • Method A (Extraction): Saturate the aqueous filtrate with NaCl and extract 3x with n-Butanol or DCM/Isopropanol (3:1) .

    • Method B (Salting Out): If the free base is an oil, dissolve crude in EtOH and add Oxalic acid (1 eq). The Oxalate salt of serinol derivatives often crystallizes readily, purging impurities [3].

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired pathway and the primary yield-reducing side reaction.

ReactionPathway cluster_0 Critical Control Point Ketone 3,4-Dimethylcyclohexanone (Lipophilic) Imine Imine Intermediate (Unstable/Equilibrium) Ketone->Imine Slow (Sterics) Alcohol Cyclohexanol Byproduct (Dead End) Ketone->Alcohol Direct Reduction (If Imine slow) Serinol Serinol (Hydrophilic) Serinol->Imine Slow (Sterics) Product Target Aminodiol (Amphiphilic) Imine->Product Reduction Ti Ti(OiPr)4 (Water Scavenger) Ti->Imine Accelerates Reductant NaBH4 / STAB

Caption: Pathway analysis showing the necessity of accelerating Imine formation (via Ti(OiPr)4) to prevent direct ketone reduction.

Frequently Asked Questions (FAQs)

Q: My product is stuck on the silica column. How do I get it off? A: Aminodiols interact strongly with silica.

  • Deactivation: Pre-wash your column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use a polar mobile phase: DCM : Methanol : NH₄OH (90:9:1) .

  • Alternative: Switch to Neutral Alumina or Amine-functionalized Silica cartridges (e.g., KP-NH), which eliminate the need for TEA [4].

Q: I see two spots on TLC very close together. Is this an impurity? A: Likely not. The 3,4-dimethylcyclohexyl ring has stereoisomers (cis/trans). Reductive amination will produce a mixture of diastereomers (cis-amine and trans-amine). Unless you used an enantiopure ketone and a stereoselective catalyst, you should expect diastereomers. These can sometimes be separated by crystallization of the oxalate salt [5].

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of Borohydride? A: Yes, but with caution.

  • Risk: Pd/C can reduce the ketone to an alcohol if the imine isn't fully formed.

  • Optimization: Run the reaction in a Parr shaker at 50 psi H₂. Add the Serinol and Ketone to the solvent (MeOH) and allow them to equilibrate for 2 hours before adding the catalyst and hydrogen. This allows the imine equilibrium to establish [2].

Q: The product is oil and won't crystallize. How do I purify it without a column? A: This is common for serinol derivatives.

  • Salt Formation: Dissolve the crude oil in a minimum amount of hot Ethanol. Add a stoichiometric amount of Oxalic Acid or Fumaric Acid . Cool slowly. The salt forms a stable crystal lattice, trapping the amine while excluding non-basic impurities (like unreacted ketone) [3].

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

    • Context: Establishes Ti(OiPr)4 as the premier reagent for hindered ketones.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The definitive guide on using STAB for selective reduction.
  • Felder, E., et al. (1987).[1][2] "Process for the preparation of serinol." U.S. Patent 4,642,395.

    • Context: Details the purification of Serinol derivatives via Oxalate salt precipit
  • Biotage Technical Guide. (2023). "Is there an easy way to purify organic amines?"

    • Context: Troubleshooting silica interactions with basic amines.[3][4]

  • Reich, H. J. (2023). "Stereochemistry of Reductive Amination." University of Wisconsin-Madison Chemistry.

Sources

Troubleshooting common issues in the purification of amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Amino Alcohol Purification

Introduction: The "Dual Personality" Challenge

Amino alcohols (e.g., ethanolamines, propanolamines, chiral amino alcohols) present a unique purification paradox. They possess the basicity of amines and the polarity of alcohols/diols. This "dual personality" creates specific failure modes in standard purification workflows:

  • Silica Interaction: The basic amine moiety hydrogen-bonds aggressively with acidic silanols on silica gel, causing peak tailing (streaking) and irreversible adsorption.

  • Water Affinity: High polarity and hydrogen bonding capacity make extraction from aqueous reaction media difficult; they often act as hydrotropes, increasing the solubility of organic impurities in water.

  • Thermal/Chemical Instability: Many amino alcohols are prone to oxidation, thermally induced polymerization, or cyclization (e.g., oxazolidinone formation) under standard workup conditions.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Chromatographic Troubleshooting (The Silica Trap)

Issue: Severe peak tailing ("streaking"), poor resolution, or complete loss of product on the column.

Root Cause: Standard silica gel (


) has a surface covered in silanol groups (

) with a

of ~5-7. Basic amino alcohols (

~9-10) deprotonate these silanols, forming strong ionic bonds (

) that standard solvents cannot break.

Protocol 1.1: The "Competitor Base" Strategy Do not simply increase solvent polarity. You must block the active sites.

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1][2]
    
    • TEA: Best for non-polar to moderately polar amino alcohols.

    • NH4OH:[1][2][3] Best for highly polar, water-soluble amino alcohols (requires MeOH/DCM mixtures).

  • Pre-Treatment (The "Neutralization Wash"):

    • Flush the packed silica column with 3 Column Volumes (CV) of mobile phase containing 1-2% TEA .

    • Why? This saturates the acidic silanol sites before your sample touches the column.

  • Elution:

    • Run the column with mobile phase containing 0.5-1% TEA .

    • Caution: TEA has a high boiling point.[1] For volatile products, use

      
       in MeOH or switch to amine-functionalized silica.
      

Protocol 1.2: Amine-Functionalized Silica For sensitive amino alcohols that degrade with TEA, use bonded amine phases (


). These surfaces are basic, repelling the amino alcohol and allowing separation based purely on polarity.

Visualization: Chromatographic Decision Logic

ChromatographyLogic Start Start: Purification Needed CheckPolarity Check LogP / Polarity Start->CheckPolarity StandardSilica Standard Silica Gel CheckPolarity->StandardSilica Streaking Is Peak Tailing Observed? StandardSilica->Streaking AddTEA Add 1% TEA to Mobile Phase (Pre-wash Column) Streaking->AddTEA Yes AmineSilica Switch to Amine-Bonded Silica (Avoid TEA) Streaking->AmineSilica Severe/Degradation Success Pure Fraction Collected Streaking->Success No Volatile Is Product Volatile? AddTEA->Volatile Ammonia Use 1% NH4OH in MeOH/DCM Volatile->Ammonia Yes Volatile->Success No Ammonia->Streaking Still Tailing? AmineSilica->Success

Figure 1: Decision tree for selecting the correct stationary phase and modifier for amino alcohol chromatography.

Module 2: Extraction & Work-Up (The Water Trap)

Issue: Low recovery yield; product remains in the aqueous layer after reaction.

Root Cause: Amino alcohols are highly hydrophilic. Standard extraction solvents (Ether, Hexane) cannot compete with the hydration energy of water.

Protocol 2.1: The "Salting Out" System This method increases the ionic strength of the aqueous phase, forcing the organic amino alcohol out.

  • pH Adjustment:

    • Measure aqueous pH.

    • Adjust to pH > 12 using 50% NaOH or KOH pellets.

    • Logic: You must ensure the amine is fully deprotonated (

      
      , not 
      
      
      
      ) to maximize lipophilicity.
  • Saturation:

    • Add solid Potassium Carbonate (

      
      )  or Sodium Chloride (NaCl)  until no more dissolves.
      
    • 
       Advantage: It acts as both a base and a salting-out agent.
      
  • Solvent Selection:

    • Do not use Diethyl Ether.

    • Recommended: DCM (Dichloromethane) or n-Butanol .

    • Tip: For extremely polar amino alcohols, use a continuous liquid-liquid extractor with DCM for 12-24 hours.

Table 1: Solvent Selection Based on Amino Alcohol Structure

Amino Alcohol TypeExampleRecommended Extraction SolventAdditive
Lipophilic PhenylglycinolEthyl Acetate or DCMNone
Moderate 3-Amino-1-propanolChloroform / Isopropanol (3:1)Sat. NaCl
Highly Polar Ethanolaminen-ButanolSat.

Chiral/Sensitive Boc-Amino AlcoholsDCMCold (

) workup

Module 3: Distillation & Drying (Thermal Stability)

Issue: Product turns brown/black (decomposition) or solidifies into a gum (hygroscopic) during solvent removal.

Root Cause:

  • Oxidation: Hot amines react rapidly with atmospheric oxygen (N-oxide formation).

  • Cyclization: 1,2-amino alcohols can cyclize with carbonate impurities or atmospheric

    
     to form oxazolidinones.
    
  • Azeotropes: They form high-boiling azeotropes with water.

Protocol 3.1: Azeotropic Drying Never try to boil off all water directly.

  • Dissolve the wet residue in Toluene or Benzene .

  • Rotary evaporate.[4][5] The water-toluene azeotrope boils lower than pure water, carrying moisture away.

  • Repeat 2-3 times until a solid or clear oil is obtained.

Protocol 3.2: Inert Vacuum Distillation

  • Apparatus: Short-path distillation head (minimize thermal exposure).

  • Atmosphere: Flush system with Nitrogen/Argon before applying vacuum.

  • Temperature: Keep pot temperature below 150°C. If BP is higher, use a diffusion pump (high vacuum < 0.1 mmHg).

Module 4: Chemical Stability Check

Issue: Unexpected peak at M+26 or M+44 in Mass Spec (LCMS).

Root Cause:

  • M+26: Formation of a Schiff base with acetaldehyde (if using ethanol) or formaldehyde impurities.

  • M+44: Formation of a carbamate or oxazolidinone due to reaction with atmospheric

    
    .
    

Visualization: Degradation Pathways

DegradationPathways AminoAlcohol 1,2-Amino Alcohol Carbamate Carbamate Salt (Reversible) AminoAlcohol->Carbamate + CO2 (RT) Oxidation N-Oxide / Tars AminoAlcohol->Oxidation + O2 + Heat CO2 Atmospheric CO2 Heat Heat (>100°C) Oxazolidinone Oxazolidinone (Stable Cyclic) Carbamate->Oxazolidinone + Heat / Dehydration

Figure 2: Common degradation pathways for 1,2-amino alcohols during handling.

FAQ: Quick-Fix Troubleshooting

Q: My amino alcohol is an oil that refuses to crystallize. How do I get a solid? A: Amino alcohols are notoriously hard to crystallize due to hygroscopicity.

  • Fix 1: Convert it to a salt. Dissolve in dry ether and bubble HCl gas, or add Oxalic Acid. Oxalate salts of amino alcohols are often stable, non-hygroscopic solids.

  • Fix 2: Dry thoroughly (Protocol 3.1) and store in a desiccator with

    
     for 48 hours.
    

Q: I see two spots on TLC, but NMR shows pure product. What is happening? A: This is likely "on-column decomposition" or salt dissociation.

  • Test: Run a 2D-TLC. Run the plate, dry it, rotate 90 degrees, and run again. If the spots appear off-diagonal, the compound is decomposing on the silica.

  • Solution: Switch to neutral alumina or amine-bonded silica.

Q: The product smells like ammonia after distillation. A: Thermal decomposition (deamination) may have occurred.

  • Fix: Redistill at a lower pressure (higher vacuum) to reduce the boiling temperature. Ensure the system is strictly oxygen-free.

References

  • Biotage. (2023).[6][7][8] When should I use an amine-bonded silica for flash chromatography? Biotage Blog. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography: Streaking and Silica Stability.[Link]

  • Organic Chemistry Portal. (2024). Oxazolidinone synthesis and stability.[9][Link]

  • National Institutes of Health (PMC). (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.[Link]

Sources

Strategies to overcome the low solubility of propanediol-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Aqueous Solubility in Propanediol-Based Compounds

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks where propanediol-based compounds—such as lipophilic propanediol diesters (e.g., propylene glycol dilaurate) or active pharmaceutical ingredients (APIs) synthesized with a hydrophobic propanediol backbone—exhibit poor aqueous solubility. This physicochemical limitation severely restricts their bioavailability and therapeutic efficacy[1].

This technical guide bypasses basic textbook theory to provide you with field-proven diagnostic frameworks, mechanistic troubleshooting, and self-validating experimental protocols to engineer robust solubility enhancement systems.

Part 1: Diagnostic Framework for Solubility Enhancement

Before troubleshooting a failed formulation, it is critical to select the thermodynamically appropriate solubilization strategy. The decision matrix below outlines the logical relationship between the physicochemical properties of your propanediol derivative and the optimal formulation pathway.

DecisionMatrix Start Evaluate Propanediol Compound LogP & Tm LogP LogP > 4? Highly Lipophilic Start->LogP Tm Melting Point (Tm) > 150°C? LogP->Tm No (Moderate) SMEDDS Lipid-Based Formulation (e.g., SMEDDS) LogP->SMEDDS Yes (Oils/Esters) Cyclo Cyclodextrin Inclusion Complex Tm->Cyclo No (Low Tm) ASD Amorphous Solid Dispersion (ASD) Tm->ASD Yes (High Crystal Energy)

Decision matrix for selecting solubility enhancement strategies for propanediol derivatives.

Part 2: Deep-Dive Troubleshooting & FAQs

Issue 1: Precipitation of Propanediol Derivatives Upon Dilution in Cyclodextrin Systems

Q: My propanediol-based API forms a clear solution in 20% HP-β-CD, but rapidly precipitates when introduced to simulated intestinal fluid (SIF). Why does this happen, and how can I stabilize the complex?

Mechanistic Causality: Cyclodextrin inclusion complexation relies on the insertion of the nonpolar region of the guest molecule into the hydrophobic cavity of the host[1]. While Hydroxypropyl-β-cyclodextrin (HP-β-CD) overcomes the poor water solubility of native β-cyclodextrin by breaking intramolecular hydrogen bonds[2], the binding constant (


) for the flexible aliphatic chains of propanediol derivatives is often thermodynamically weak. Upon aqueous dilution, the equilibrium shifts rapidly toward the uncomplexed state. If the free drug concentration exceeds its intrinsic solubility, it nucleates and precipitates.

Resolution: To prevent precipitation, engineer a Ternary Inclusion Complex by adding a hydrophilic polymer (e.g., HPMC or PVP). These polymers wrap around the cyclodextrin-drug complex, increasing the complexation efficiency and acting as crystallization inhibitors by raising the activation energy required for nucleation[3].

Self-Validating Protocol: Phase Solubility & Ternary Complexation

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 to 50 mM. Divide into Set A (Control) and Set B (Ternary, containing 0.1% w/v HPMC).

  • Saturation: Add an excess amount of the solid propanediol compound to each vial.

  • Equilibration: Seal and agitate in a shaking water bath at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PVDF syringe filter.

  • Validation: Quantify the dissolved drug via HPLC-UV. Plot the molar concentration of dissolved drug against HP-β-CD concentration (Higuchi-Connors plot). A higher

    
     slope in Set B validates the stabilization of the ternary system.
    

PhaseSolubility S1 Prepare HP-β-CD 0-50 mM S2 Add Excess Compound S1->S2 S3 Equilibrate 48h at 25°C S2->S3 S4 Filter (0.45 µm) S3->S4 S5 HPLC & Plot S4->S5

Step-by-step workflow for conducting a phase solubility study and validating complexation.

Issue 2: Phase Separation in Lipid-Based Formulations (SMEDDS)

Q: I am formulating a highly lipophilic propanediol diester (e.g., Propylene Glycol Dilaurate) into a Self-Microemulsifying Drug Delivery System (SMEDDS). However, dispersion in aqueous media results in a cloudy emulsion rather than a transparent microemulsion. How do I correct this?

Mechanistic Causality: Propylene glycol dilaurate is a highly lipophilic solvent practically insoluble in water[4]. When a SMEDDS turns cloudy upon aqueous dilution, it indicates the formation of a coarse emulsion (droplet size >200 nm) rather than a microemulsion (<50 nm). This failure occurs when the surfactant-to-oil ratio is insufficient, or the chosen co-surfactant fails to adequately fluidize the surfactant's interfacial film. The bulky nature of propanediol diesters requires a highly flexible interfacial boundary to spontaneously curve into nano-droplets.

Resolution: You must map the thermodynamic boundaries of your system by constructing a Pseudo-Ternary Phase Diagram to identify the precise microemulsion region.

Self-Validating Protocol: Pseudo-Ternary Phase Diagram Construction

  • Smix Preparation: Blend a high-HLB surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400) at specific weight ratios (Smix = 1:1, 2:1, and 3:1).

  • Oil-Smix Titration: Mix the propanediol diester (Oil) with the Smix at ratios ranging from 1:9 to 9:1 (w/w).

  • Aqueous Titration: Titrate each Oil-Smix mixture with distilled water dropwise using a micro-burette under continuous magnetic stirring at 37°C.

  • Validation: Observe the transition from a clear state to a cloudy state. Validate the clear regions using Dynamic Light Scattering (DLS) to confirm a Z-average droplet size of <50 nm. Plot the clear points on a triangular coordinate graph.

SMEDDSWorkflow S1 Blend Smix (Surf:Co-surf) S2 Mix Oil & Smix (1:9 to 9:1) S1->S2 S3 Titrate with Aqueous Phase S2->S3 S4 Visual Cloud Point Check S3->S4 S5 DLS Validation (<50 nm) S4->S5

Workflow for constructing a pseudo-ternary phase diagram for SMEDDS.

Issue 3: Recrystallization in Amorphous Solid Dispersions (ASD)

Q: We formulated a crystalline propanediol-based API into an Amorphous Solid Dispersion using Hot Melt Extrusion (HME). However, X-Ray Powder Diffraction (XRPD) shows recrystallization after 3 months of storage. What went wrong?

Mechanistic Causality: In a solid dispersion, the drug's strong intermolecular crystal lattice is broken and trapped in a higher-energy amorphous state within a hydrophilic carrier[3]. Recrystallization indicates a positive Flory-Huggins interaction parameter (


) between the drug and the polymer. Over time, the propanediol molecules self-associate (due to strong hydrogen bonding between their diol/ester groups) rather than interacting with the polymer, leading to amorphous-amorphous phase separation and subsequent recrystallization.

Resolution: Switch to a polymer that acts as a strong hydrogen-bond acceptor (e.g., PVP-VA or HPMC-AS) to form specific non-covalent interactions with the propanediol moiety, locking it in the amorphous state.

Self-Validating Protocol: Film-Casting Miscibility Screen

  • Solvent Casting: Dissolve the propanediol API and the candidate polymer in a common volatile solvent (e.g., ethanol) at a 1:3 drug-to-polymer ratio.

  • Evaporation: Cast the solution onto a Teflon plate and rapidly evaporate the solvent under a vacuum at 40°C for 24 hours.

  • Thermal Validation: Analyze the film using Modulated Differential Scanning Calorimetry (mDSC).

  • Data Interpretation: The presence of a single Glass Transition Temperature (

    
    ) falling between the 
    
    
    
    of the pure drug and the pure polymer validates true molecular miscibility. Two distinct
    
    
    values indicate immiscibility.

FilmCasting S1 Dissolve Drug + Polymer S2 Cast on Teflon Plate S1->S2 S3 Vacuum Evaporate (40°C, 24h) S2->S3 S4 Recover Solid Film S3->S4 S5 mDSC Analysis (Single Tg) S4->S5

Film-casting miscibility screen workflow for amorphous solid dispersions.

Part 3: Quantitative Data Summary

To benchmark your formulation efforts, refer to the expected solubility enhancement metrics for hydrophobic propanediol derivatives across different platforms.

Table 1: Comparative Performance of Solubility Enhancement Strategies for Propanediol Derivatives

Enhancement StrategyTypical Excipients UsedTarget Particle/Droplet SizeExpected Solubility Enhancement Ratio6-Month Physical Stability
Binary Cyclodextrin HP-β-CDMolecular dispersion10x - 50xModerate (Prone to dilution precipitation)
Ternary Cyclodextrin HP-β-CD + 0.1% HPMCMolecular dispersion50x - 150xHigh (Polymer inhibits nucleation)
SMEDDS Propanediol Diester + Tween 80 + PEG 400< 50 nm200x - 500xHigh (Thermodynamically stable)
Amorphous Solid Dispersion PVP-VA or HPMC-ASSolid Solution100x - 300xHigh (If single

is confirmed)
Nanosuspension Poloxamer 188200 nm - 600 nm5x - 20xModerate (Ostwald ripening risk)

(Note: Micronization and nanosuspensions primarily increase the dissolution rate via surface area expansion rather than altering equilibrium solubility, making them less ideal for extremely high-dose hydrophobic compounds[1],[5].)

References

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharma and Bio Sciences.
  • Application of Propylene Glycol Dilaurate in Topical Pharmaceutical Formulations. Benchchem.
  • HPBCD - Physico-chemical Properties. ChemBK.

Sources

Identification and minimization of byproducts in aminodiol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Minimization of Byproducts in Aminodiol Synthesis

Introduction: The Aminodiol Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely dealing with the synthesis of chiral aminodiols—critical scaffolds found in HIV protease inhibitors (e.g., Saquinavir, Indinavir), antibiotics (e.g., Chloramphenicol), and sphingolipids.

The synthesis of these motifs is deceptively simple but fraught with "silent" failures. The presence of adjacent nucleophilic (amine) and electrophilic (hydroxyl/carbonyl) centers creates a playground for intramolecular cyclization, regiochemical scramble, and diastereomeric erosion.

This guide moves beyond standard textbook protocols to address the causality of failure and provides self-validating workflows to minimize byproducts.

Troubleshooting Logic: The Decision Matrix

Before altering your chemistry, identify your failure mode using the logic tree below.

TroubleshootingMatrix Start Identify Impurity Regio Regioisomer (Wrong C-N bond) Start->Regio NMR: Split signals Stereo Diastereomer (Wrong Syn/Anti) Start->Stereo NMR: Coupling const (J) Poly Poly-alkylation (Bis-amine) Start->Poly MS: M + R-Group Polar Retention on Silica (Tailing) Start->Polar TLC: Baseline streak Sol_Regio1 Switch to Lewis Acid (e.g., YCl3, Sc(OTf)3) Regio->Sol_Regio1 Sol_Regio2 Check solvent H-bonding (HFIP vs. THF) Regio->Sol_Regio2 Sol_Stereo1 Chelation Control (ZnCl2/NaBH4) Stereo->Sol_Stereo1 Sol_Stereo2 Bulky Hydride (L-Selectride) Stereo->Sol_Stereo2 Sol_Poly1 Increase Amine Eq (>5 equiv) Poly->Sol_Poly1 Sol_Poly2 Use Azide opening then reduce Poly->Sol_Poly2 Sol_Polar1 SCX Cartridge (Catch & Release) Polar->Sol_Polar1 Sol_Polar2 Deactivated Silica (TEA wash) Polar->Sol_Polar2

Figure 1: Diagnostic workflow for categorizing and addressing common synthetic failures in aminodiol production.

Module 1: Regiocontrol in Epoxide Ring Opening

The most common route to aminodiols is the nucleophilic opening of epoxy-alcohols by amines. The Issue: Competition between "Terminal Attack" (sterically favored) and "Internal Attack" (electronically favored at the more substituted carbon).

FAQ: Why is my amine attacking the "wrong" carbon?

Answer: In neutral or basic conditions (


), amines attack the least hindered carbon. However, if your epoxide has an adjacent hydroxyl group (e.g., glycidol derivatives), internal H-bonding can activate the internal carbon, leading to mixtures. Furthermore, strong Lewis acids can shift the mechanism toward 

-like character, favoring attack at the more substituted carbon.
Protocol: Lewis-Acid Catalyzed Regioselective Opening

Objective: Force nucleophilic attack at the terminal carbon while suppressing internal attack.

Reagents:

  • Substrate: Chiral Epoxy-alcohol (1.0 equiv)

  • Amine: (1.2 equiv)

  • Catalyst: Yttrium(III) Chloride (

    
    ) or Scandium Triflate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Water (surprising, but effective for H-bond activation)

Step-by-Step Workflow:

  • Catalyst Activation:

    • Dissolve

      
       (5-10 mol%) in MeCN.
      
    • Why: Lanthanide salts are "hard" Lewis acids that coordinate preferentially to the epoxide oxygen, increasing electrophilicity without making the carbocation character so strong that it scrambles stereochemistry.

  • Addition:

    • Add the amine slowly at 0°C.

    • Why: Low temperature suppresses the activation energy required for the disfavored "internal" attack.

  • Monitoring (Self-Validation):

    • Take an aliquot after 1 hour.

    • NMR Check: Look for the methine proton (

      
       to the hydroxyl).
      
      • Desired Product:

        
         3.5 - 3.8 ppm (multiplet).
        
      • Regio-Byproduct:

        
         4.0 - 4.2 ppm (shifted downfield due to closer proximity to the amine/hydroxyl cluster).
        
  • Quench:

    • Dilute with EtOAc and wash with saturated

      
       to remove the metal salt.
      

Data Summary: Catalyst Effects on Regioselectivity

CatalystConditionsRegio Ratio (Terminal : Internal)YieldNotes
NoneMeOH, Reflux60 : 4085%Poor selectivity due to H-bonding scramble.

MeCN, RT 95 : 5 92% Excellent steric control.

DCM, -78°C20 : 8070%Favors internal attack (electronic control).

Water, 50°C80 : 2088%"On-water" effect accelerates rate but moderate selectivity.

Module 2: Diastereocontrol (Syn vs. Anti)

When synthesizing aminodiols via the reduction of


-amino ketones, the pre-existing chiral center determines the outcome of the new hydroxyl group.
FAQ: I need the syn-isomer, but I keep getting the anti-isomer.

Answer: This is a failure of chelation control. If you use a non-chelating reducing agent (like


 in THF) or a bulky group that prevents chelation (like N-Boc), the reaction follows the Felkin-Anh model , which typically favors the anti product. To get syn, you must lock the conformation using a metal capable of bridging the carbonyl and the amine/hydroxyl oxygen.
Protocol: Chelation-Controlled Reduction (Syn-Selective)

Mechanism Visualization:

ChelationControl Zn Zn++ O_C O=C (Carbonyl) Zn->O_C Coordination N_Prot N-R (Amine) Zn->N_Prot Chelation H_Attack Hydride Attack H_Attack->O_C Attacks from least hindered face

Figure 2: Zinc-mediated chelation locks the rotation between the carbonyl and the


-amine, forcing hydride attack from the face that yields the syn-isomer.

Reagents:

  • Substrate:

    
    -amino ketone (N-protected with Benzyl or similar non-bulky group).
    
  • Chelating Agent:

    
     (1.2 equiv) or 
    
    
    
    .
  • Reductant:

    
     (2.0 equiv).
    
  • Solvent: Ethanol/Ether (1:1).

Step-by-Step Workflow:

  • Chelation Setup:

    • Dissolve amino ketone in dry ether. Add

      
       and stir for 30 mins at 0°C.
      
    • Observation: The solution may become cloudy or change color as the complex forms. This is a Go/No-Go checkpoint . If no change, chelation may not be occurring (check protecting group bulk).

  • Reduction:

    • Add

      
       as a solid in portions.
      
    • Why: Solid addition keeps the local concentration of hydride low, preventing non-chelated background reduction.

  • Workup (Critical):

    • Quench with Rochelle's Salt (Potassium Sodium Tartrate) .

    • Why: You must break the stable Zinc-amine complex. Standard acid/base washes will fail to recover the product, leading to low yields. Stir with Rochelle's salt for 2 hours until two clear layers form.

Module 3: Purification of Polar Aminodiols

Aminodiols are notoriously "sticky" on silica gel due to the interaction between the basic amine/hydroxyls and the acidic silanols (


).
FAQ: My product streaks on the column and yield is low.

Answer: You are losing compound to irreversible binding on acidic sites.

Solution: The "Catch and Release" Protocol (SCX)

Instead of fighting the polarity on silica, utilize the basicity of the amine.

  • Load: Dissolve crude mixture in MeOH. Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid functionalized silica).

  • Wash: Flush with 100% MeOH.

    • Result: Neutral byproducts (epoxides, diols, non-basic impurities) elute. The aminodiol remains bound ionically.

  • Elute: Flush with

    
     in MeOH.
    
    • Result: The ammonia displaces the aminodiol, which elutes in high purity.

Comparison of Purification Methods:

MethodPurityRecoveryTime
Standard Silica (DCM/MeOH)85%60% (Streaking)High
SCX Cartridge >98% 95% Low
Acid/Base Extraction90%80%Med

References

  • Regioselectivity in Epoxide Opening

    • Fringuelli, F., et al. "Ring Opening of Epoxides with Amines in Water." Journal of Organic Chemistry, 2003.[1] (Context: Water-promoted opening).

    • Chini, M., et al. "Metal salts as catalysts in the ring opening of epoxides by amines." Tetrahedron Letters, 1990.

  • Diastereoselective Reduction

    • Reetz, M. T. "Chelation or Non-Chelation Control in the Addition of Nucleophiles to Chiral

      
      - and 
      
      
      
      -Alkoxy Carbonyl Compounds." Angewandte Chemie, 1984.
    • Barluenga, J., et al. "Diastereoselective Reduction of -Amino Ketones." Journal of Organic Chemistry, 1995.
  • Purification Techniques

    • Biotage Technical Note. "Purification of basic compounds using SCX columns." (General reference for SCX methodology).

Disclaimer: All protocols involve hazardous chemicals. Consult your local EHS guidelines and MSDS before proceeding.

Sources

Technical Support Center: Storage and Handling of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the stability of your valuable research materials.

Introduction

2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is a key building block in various research and development applications. Its unique structure, featuring a secondary amine and a 1,3-diol, makes it a versatile intermediate. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting for common storage issues, and frequently asked questions to help you maintain the long-term stability of this compound.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses specific issues you might encounter during the storage and use of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol.

Issue 1: Visible Changes in the Sample (Color Change, Clumping)

  • Observation: Your solid sample of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol, which is typically a white to off-white solid, has developed a yellowish or brownish tint. You may also observe clumping or a change in texture.

  • Probable Cause: This is often a primary indicator of oxidative degradation. The secondary amine is susceptible to oxidation, which can lead to the formation of colored impurities such as imines and other oxidation byproducts.[1][2] Moisture absorption can also contribute to clumping and may accelerate degradation pathways.

  • Solution:

    • Purity Assessment: Before further use, it is crucial to assess the purity of the discolored sample. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or a universal detector like a Charged Aerosol Detector (CAD) can help you quantify the remaining parent compound and detect the presence of degradation products.

    • Discard if Necessary: If significant degradation is confirmed (e.g., >5% impurities), it is recommended to discard the sample to avoid compromising your experimental results.

    • Preventative Measures for Future Storage:

      • Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen.[3] This displaces oxygen and minimizes the risk of oxidation.

      • Light Protection: Store the vial in a dark place or use an amber vial to protect the compound from light, which can catalyze oxidative reactions.

      • Moisture Control: Use a container with a tight-fitting seal. For long-term storage, consider placing the vial inside a larger container with a desiccant.[4]

Issue 2: Inconsistent or Unexpected Experimental Results

  • Observation: You are experiencing variability in your experimental outcomes, or are observing unexpected side reactions when using a previously opened bottle of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol.

  • Probable Cause: This can be a consequence of partial degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of reactive impurities. The formation of imines or other byproducts from the degradation of the secondary amine can introduce new reactive species into your experiments.

  • Solution:

    • Analytical Verification: It is highly recommended to perform an analytical check of the material's purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or HPLC-MS can confirm the identity and purity of the compound and help identify any degradants.[5][6][7]

    • Use a Fresh Sample: For critical experiments, it is always best practice to use a fresh, unopened sample of the compound to ensure the highest purity and consistency.

    • Aliquotting: For frequently used materials, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol?

A1: Based on the chemical structure and supplier recommendations, the optimal storage conditions are designed to mitigate the primary degradation pathways of oxidation and hydrolysis.[3][8]

Storage Parameter Recommendation Scientific Rationale
Temperature 2-8°CLower temperatures slow down the rate of chemical reactions, including oxidation and other degradation processes.[9]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, which is a key reactant in the oxidative degradation of the secondary amine.[1][2]
Light In the dark (e.g., amber vial)Light, particularly UV light, can provide the energy to initiate and propagate oxidative chain reactions.[10]
Moisture Tightly sealed container, consider a desiccator for long-term storageThe compound is hygroscopic and absorbed moisture can accelerate degradation and cause physical changes like clumping.[4]

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway involves the oxidation of the secondary amine functional group. Exposure to atmospheric oxygen can lead to the formation of an imine as an initial oxidation product. Further oxidation or rearrangement could lead to other, more complex impurities. The 1,3-diol moiety is generally more stable under typical storage conditions.[1][2][11]

Potential Oxidative Degradation Pathway

G A 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol B [O] (Air, Light, Heat) A->B C Imine Intermediate B->C D Further Oxidation/Degradation Products C->D [O]

Caption: Oxidative degradation of the secondary amine.

Q3: How can I prepare a stock solution for long-term storage?

A3: If you need to store the compound in solution, it is crucial to take steps to minimize degradation.

  • Solvent Choice: Use a dry, aprotic solvent if compatible with your experimental workflow.

  • Inert Atmosphere: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[12]

Q4: Are there any specific analytical methods to check the purity of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol?

A4: Yes, several analytical techniques can be employed to assess the purity of this compound.

  • Gas Chromatography (GC): Due to the low volatility of the compound, derivatization of the hydroxyl and amino groups is often necessary before GC analysis. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is a common method. As the compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is recommended for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify impurities if they are present at a sufficient concentration.

Experimental Protocol: Purity Assessment by HPLC-CAD

This protocol provides a general guideline for assessing the purity of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol using HPLC with a Charged Aerosol Detector. Method optimization may be required for your specific instrumentation.

Objective: To quantify the purity of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol and detect the presence of any non-volatile degradation products.

Materials:

  • 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a CAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard (if available) or a new, unopened lot of the compound.

    • Dissolve in a suitable solvent (e.g., 50:50 water:acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample to be tested.

    • Dissolve in the same solvent in a 10 mL volumetric flask to create a 1 mg/mL solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • CAD Settings: As per manufacturer's recommendations.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Integrate the peak corresponding to the parent compound and any impurity peaks.

  • Data Interpretation:

    • Calculate the concentration of the parent compound in your sample using the calibration curve.

    • Determine the percentage purity by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram (Area % method).

Workflow for Purity Assessment

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions (for standards) B->C D Inject onto HPLC-CAD System B->D C->D E Separate on C18 Column D->E F Detect with CAD E->F G Generate Calibration Curve F->G H Integrate Sample Peaks F->H I Calculate Purity G->I H->I

Caption: HPLC-CAD workflow for purity analysis.

References

  • Harg, A., et al. Developments in the Aerobic Oxidation of Amines. ACS Catalysis. 2012. Available from: [Link]

  • Oxidation of Secondary and Primary Amines. Available from: [Link]

  • Britannica. Amine - Reactions, Synthesis, Properties. 2026. Available from: [Link]

  • Ismail, Y. S., et al. Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. 2024. Available from: [Link]

  • Goldman, A. S., et al. Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. ScholarSpace. Available from: [Link]

  • Wang, Y., et al. A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. Environmental Science: Atmospheres. 2023. Available from: [Link]

  • Loker, P. M., et al. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC. Available from: [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
  • El-Hage, R., et al. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. PMC. 2018. Available from: [Link]

  • Ali, A., et al. Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key. MDPI. 2025. Available from: [Link]

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  • How to store temperature and moisture-sensitive compounds? : r/chemistry. Reddit. 2017. Available from: [Link]

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  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available from: [Link]

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Method development for the quantitative analysis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide provides comprehensive, field-proven methodologies for the quantitative analysis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS: 1562081-08-6).

As an amphiphilic secondary amine with a highly polar 1,3-diol headgroup and a lipophilic cyclohexyl tail, this compound presents unique analytical challenges. Most notably, it lacks a UV-absorbing chromophore , rendering standard HPLC-UV methods ineffective. To achieve rigorous quantitative accuracy, analysts must rely on mass-spectrometry (LC-MS/MS) for trace bioanalysis or universal mass-based detectors (HPLC-CAD/ELSD) for bulk API and impurity profiling.

Method Development Workflow

The selection of your analytical platform must be dictated by your required Limit of Quantitation (LOQ) and the matrix complexity.

Workflow A 2-[(3,4-Dimethylcyclohexyl)amino] propane-1,3-diol (Amphiphilic, No UV Chromophore) B Select Analytical Goal A->B C Trace Analysis / Bioanalysis (< 10 ng/mL) B->C High Sensitivity D Bulk API / Impurity Assay (> 1 µg/mL) B->D Mass-based Quant E LC-MS/MS (ESI+) Highly Sensitive, Specific C->E F HPLC-CAD / ELSD Universal Mass Detection D->F G Protocol A Reversed-Phase (C18) Volatile Acidic Buffer E->G H Protocol B HILIC or Hybrid C18 Strictly Volatile Salts F->H

Decision matrix for selecting the optimal quantitative analysis method based on detection limits.

Core Quantitative Protocols

Protocol A: LC-MS/MS for Trace Quantitation & Bioanalysis

Causality & Rationale: For pharmacokinetic studies or trace impurity detection, tandem mass spectrometry with positive Electrospray Ionization (ESI+) is the gold standard. The secondary amine easily accepts a proton to form a stable [M+H]+ ion at m/z 202.2. Drawing on validated methods for structurally analogous amino-diols (e.g., fingolimod), protein precipitation using a high-organic solvent ratio prevents the co-precipitation of the polar diol moiety [1].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 150 µL of Acetonitrile:Methanol (40:60, v/v) containing an appropriate isotopically labeled internal standard (e.g., Fingolimod-D4 or a synthesized D-labeled analog) [3].

  • Extraction: Vortex vigorously for 2 minutes to denature proteins, followed by centrifugation at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a Waters BEH C18 column (1.7 µm, 2.1 × 100 mm) maintained at 40 °C [4].

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor the MRM transitions (Precursor m/z 202.2 → Product m/z 184.2 [loss of H₂O] and 166.2[loss of 2H₂O]).

Protocol B: HPLC-CAD for Bulk API & Intermediate Assay

Causality & Rationale: When analyzing bulk drug substance or process intermediates, LC-MS/MS can suffer from detector saturation. Charged Aerosol Detection (CAD) is prioritized here because it provides a universal, mass-proportional response for non-volatile analytes independent of optical properties [6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in Methanol:Water (50:50, v/v) to a target concentration of 0.5 mg/mL. Note: Do not use non-volatile salts in the diluent.

  • Chromatography: Inject 10 µL onto a YMC-Triart C18 column (3 µm, 4.6 × 150 mm). The hybrid silica matrix of this column suppresses deleterious secondary interactions between the basic amine and residual silanols, ensuring sharp peak shapes [9].

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Formate (pH 3.5) : Acetonitrile (40:60, v/v). Crucial: CAD requires strictly volatile mobile phases to prevent massive background noise.

  • CAD Settings: Set the evaporator temperature to 35 °C (to preserve the semi-volatile nature of the aliphatic compound) and the data collection rate to 10 Hz.

  • Quantitation: Apply a quadratic or power-law calibration curve, as CAD responses are inherently non-linear across wide dynamic ranges.

Troubleshooting Guides & FAQs

Q: I am observing severe peak tailing (Asymmetry factor > 2.0) on my standard C18 column. How can I fix this? A: Peak tailing for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is almost always caused by ion-exchange interactions between the protonated secondary amine and ionized surface silanols (SiO⁻) on the silica stationary phase. Solution: Switch to a hybrid-silica column (e.g., BEH or YMC-Triart) which has lower silanol activity[9]. Alternatively, lower the mobile phase pH to < 3.0 using formic or trifluoroacetic acid (TFA) to fully protonate the silanols, neutralizing their charge.

Q: My CAD baseline is extremely noisy, and I cannot achieve an LOQ below 10 µg/mL. What is wrong? A: High CAD background noise is typically caused by non-volatile contaminants in the mobile phase. Solution: Ensure you are not using phosphate, citrate, or sodium/potassium-based buffers. Switch exclusively to LC-MS grade volatile buffers (Ammonium Formate, Ammonium Acetate, Formic Acid, or TFA) [6]. Additionally, flush your system with hot water (60 °C) without the column to clear precipitated salts from the nebulizer.

Q: The compound elutes too close to the void volume (T₀) in Reversed-Phase. Can I use HILIC? A: Yes. Because the 1,3-diol headgroup is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal approach [14]. Solution: Use an unbonded bare silica, amino, or diol HILIC column. Start your gradient at 95% Acetonitrile (with 5% aqueous ammonium formate, 10 mM) and decrease the organic phase to elute the compound. The polar diol will partition strongly into the water-enriched layer on the HILIC stationary phase, drastically increasing retention [15].

Quantitative Data Summaries

Table 1: Comparison of Recommended Chromatographic Modalities

ParameterLC-MS/MS (Protocol A)HPLC-CAD (Protocol B)HILIC-MS (Alternative)
Primary Use Case Bioanalysis, Trace ImpuritiesBulk Assay, Content UniformityPolar degradants, low RP retention
Column Chemistry BEH C18 / CyanoHybrid C18 (e.g., YMC-Triart)Bare Silica / Diol
Mobile Phase A 0.1% Formic Acid in H₂O10 mM NH₄Formate (pH 3.5)10 mM NH₄Formate in H₂O
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrileAcetonitrile
Typical LOQ 10 - 50 pg/mL0.5 - 1.0 µg/mL50 - 100 pg/mL
Calibration Fit Linear (1/x² weighting)Quadratic / Power-LawLinear (1/x² weighting)

Table 2: Optimized MS/MS Parameters (ESI+ MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Compound202.2184.2 (Quantifier)15020
Target Compound202.2166.2 (Qualifier)15035
Internal StandardIsotope DependentIsotope Dependent15020

(Note: Source temperature should be optimized between 400–500 °C to ensure complete desolvation without thermally degrading the diol).

References

  • Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Journal of Medicinal and Pharmaceutical Chemistry Research. 1

  • Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis. R Discovery.

  • Charged Aerosol Detection Bibliography. Thermo Fisher Scientific. 2

  • YMC-Triart - (U)HPLC columns. YMC America. 3

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. 4

  • Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method Development. ChemRxiv. 5

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The aminopropanediol scaffold is a privileged pharmacophore in sphingolipid biology. It is most notably recognized in the structure of fingolimod (FTY720), a breakthrough disease-modifying therapy that modulates Sphingosine-1-Phosphate (S1P) receptors [2]. While canonical primary aminopropanediols act as prodrugs requiring enzymatic phosphorylation to become active receptor agonists, structural modifications to the amine group drastically alter this biological trajectory.

This guide provides an objective, data-driven comparison between standard primary aminopropanediols (like fingolimod and natural sphingosine) and the specialized secondary amine derivative 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS 1562081-08-6) [1].

By introducing a bulky, lipophilic 3,4-dimethylcyclohexyl group directly onto the nitrogen, the molecule shifts from being a kinase substrate to a putative kinase inhibitor and direct receptor antagonist[3]. Understanding this structure-activity relationship (SAR) is critical for researchers developing next-generation lipid signaling modulators for autoimmune diseases and oncology.

Structural and Pharmacological Profiling

The biological fate of aminopropanediols is dictated by their interaction with Sphingosine Kinases (SphK1 and SphK2).

  • Primary Amines (e.g., Fingolimod): The unhindered primary amine mimics the endogenous substrate sphingosine. It readily enters the hydrophobic catalytic cleft of SphK2. The enzyme phosphorylates the terminal hydroxyl group, converting the molecule into a potent S1P mimetic that drives receptor internalization and lymphocyte sequestration [2].

  • Secondary Amines (e.g., 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol): N-cycloalkylation introduces significant steric bulk. When this molecule enters the SphK active site, the 3,4-dimethylcyclohexyl group forces an altered binding pose. This steric clash prevents the terminal hydroxyl from aligning with the γ-phosphate of ATP. Consequently, the compound acts as a competitive inhibitor—occupying the kinase without being phosphorylated—thereby suppressing endogenous S1P production [3].

Quantitative Data Comparison

The following table summarizes the divergent pharmacological profiles based on established SAR for the aminopropanediol class:

CompoundAmine SubstitutionLipophilic TailSphK2 Substrate ActivitySphK1/2 Inhibitory PotentialS1PR Modulator Type
Sphingosine PrimaryLinear Alkyl (C14)High (Endogenous)NoneAgonist (as S1P)
Fingolimod (FTY720) PrimaryPhenylethyl-octylHigh (Prodrug)NoneFunctional Antagonist
2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol Secondary (N-Alkyl)DimethylcyclohexylNegligibleModerate to HighDirect Antagonist (Putative)

Pathway Visualization

G cluster_0 Pathway A: Primary Amines (Fingolimod) cluster_1 Pathway B: Secondary Amines (N-Cyclohexyl-diol) Fingolimod Fingolimod (Primary Amine) SphK2_1 Sphingosine Kinase 2 Fingolimod->SphK2_1 Substrate Binding FTY720P Phosphorylated Metabolite (Active) SphK2_1->FTY720P ATP -> ADP S1PR S1P Receptors (Internalization) FTY720P->S1PR Potent Agonism TestComp 2-[(3,4-Dimethylcyclohexyl)amino] propane-1,3-diol SphK2_2 Sphingosine Kinase 1/2 TestComp->SphK2_2 Steric Clash in Catalytic Cleft Inhibition Kinase Inhibition (No Phosphorylation) SphK2_2->Inhibition Competitive Blockade

Fig 1: Divergent signaling pathways of primary vs. secondary aminopropanediols via SphK modulation.

Experimental Workflows & Protocols

To objectively validate the shift from kinase substrate to kinase inhibitor, the following self-validating experimental systems must be employed. These protocols are designed to establish direct causality between the compound's structure and its biological output.

Protocol 1: In Vitro Sphingosine Kinase Substrate vs. Inhibitor Assay

Causality: Measuring ATP depletion alone cannot differentiate between a slow substrate and an inhibitor. This orthogonal workflow uses luminescence to measure overall kinase activity and LC-MS/MS to definitively prove whether the compound is being phosphorylated.

  • Enzyme Preparation: Dilute recombinant human SphK1 and SphK2 in assay buffer (50 mM HEPES pH 7.4, 15 mM MgCl2, 0.01% Triton X-100, 2 mM DTT).

  • Compound Incubation: Plate 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol at concentrations ranging from 1 nM to 100 μM in a 384-well plate.

    • Self-Validating Controls: Include Fingolimod (positive substrate control), native Sphingosine (endogenous control), and heat-inactivated SphK (background ATPase control).

  • Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Primary Readout (Luminescence): Add ADP-Glo™ Kinase Reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent. Read luminescence to quantify ATP-to-ADP conversion.

  • Orthogonal Validation (LC-MS/MS): Extract the reaction mixture using methanol/chloroform. Analyze the organic phase via LC-MS/MS (MRM mode) targeting the specific mass shift (+80 Da) corresponding to the addition of a phosphate group. Expected Result: Fingolimod will show a prominent +80 Da peak; the N-cyclohexyl derivative will show only the parent mass, confirming it acts as an inhibitor, not a substrate.

Protocol 2: S1PR1 β-Arrestin Recruitment Assay

Causality: Because secondary aminopropanediols resist phosphorylation, they cannot act as classical S1P mimetics. This assay determines if the unphosphorylated parent compound possesses direct orthosteric antagonist activity at the S1P1 receptor.

  • Cell Culture: Seed CHO-K1 cells stably expressing human S1PR1 and a β-arrestin-luciferase reporter construct into 384-well white clear-bottom plates (10,000 cells/well).

  • Antagonist Mode Pre-incubation: Add 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (10-point dose-response) to the cells and incubate for 30 minutes at 37°C.

    • Self-Validating Controls: Use VPC23019 as a positive antagonist control. Ensure the assay Z'-factor is > 0.5 before proceeding.

  • Agonist Challenge: Challenge the cells with an EC80 concentration of endogenous S1P (typically ~10 nM).

  • Detection: Incubate for 90 minutes to allow for β-arrestin recruitment. Add luciferase substrate (e.g., ONE-Glo™) and measure luminescence. A dose-dependent decrease in luminescence confirms the compound's ability to competitively block S1P-induced receptor activation.

References

  • 2-((3,4-Dimethylcyclohexyl)amino)propane-1,3-diol - Sigma-Aldrich sigmaaldrich.com
  • Modulators of the Sphingosine 1-phosphate receptor 1 researchg
  • The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC nih.gov

Validating the Antiproliferative Effects of Novel Propanediol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the antiproliferative effects of novel propanediol derivatives, using a hypothetical candidate, "Propanediol Derivative X" (PDX), as a case study. We will objectively compare its performance against doxorubicin, a well-established chemotherapeutic agent, and provide detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in their evaluation of novel anticancer compounds.

Introduction: The Rationale for Novel Antiproliferative Agents

The quest for more effective and less toxic cancer therapies is a driving force in drug discovery. Propanediol derivatives have emerged as a promising class of compounds with potential antiproliferative activities.[1][2] Their structural versatility allows for the synthesis of diverse analogues, offering the potential for improved efficacy and selectivity against cancer cells. This guide outlines a systematic approach to validate the anticancer properties of such novel derivatives, ensuring scientific rigor and reproducibility.

Initial Screening: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4]

Comparative Analysis: PDX vs. Doxorubicin

In this hypothetical study, the human breast cancer cell line MCF-7 was treated with increasing concentrations of PDX and doxorubicin for 48 hours. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was then determined.

CompoundCell LineIC50 (µM) after 48h
Propanediol Derivative X (PDX)MCF-75.2
DoxorubicinMCF-72.5[5]

Table 1: Comparative IC50 values of PDX and Doxorubicin in MCF-7 cells.

The results indicate that while doxorubicin is more potent in this cell line, PDX demonstrates significant cytotoxic activity, warranting further investigation into its mechanism of action. It's important to note that IC50 values for doxorubicin can vary between laboratories and experimental conditions.[5][6][7][8][9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[10]

  • Drug Treatment: Treat the cells with various concentrations of PDX or doxorubicin (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Delving Deeper: Unraveling the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, it is crucial to determine the mode of cell death induced by the novel compound. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11][12]

Flow Cytometry Analysis: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][15] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

A hypothetical treatment of MCF-7 cells with the IC50 concentration of PDX for 24 hours could yield the following results:

Cell PopulationUntreated Control (%)PDX (5.2 µM) (%)Doxorubicin (2.5 µM) (%)
Viable (Annexin V-/PI-)956055
Early Apoptotic (Annexin V+/PI-)22530
Late Apoptotic/Necrotic (Annexin V+/PI+)31515

Table 2: Comparative analysis of apoptosis induction by PDX and Doxorubicin in MCF-7 cells.

These hypothetical results suggest that PDX, similar to doxorubicin, induces apoptosis in MCF-7 cells.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat MCF-7 cells with the respective IC50 concentrations of PDX and doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Analyze the cells by flow cytometry.[15]

Investigating Cell Cycle Perturbations

Many antiproliferative agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division.[16][17][18] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is the most common method for cell cycle analysis.[19]

Comparative Cell Cycle Analysis

Treatment of MCF-7 cells with PDX and doxorubicin for 24 hours could reveal distinct effects on cell cycle distribution.

Cell Cycle PhaseUntreated Control (%)PDX (5.2 µM) (%)Doxorubicin (2.5 µM) (%)
G0/G1657540
S251530
G2/M101030

Table 3: Comparative effects of PDX and Doxorubicin on cell cycle distribution in MCF-7 cells.

The hypothetical data suggests that PDX induces a G1 phase arrest, while doxorubicin is known to cause a G2/M phase arrest.[20] This difference in the mechanism of action could be significant for potential combination therapies.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat MCF-7 cells with the IC50 concentrations of PDX and doxorubicin for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase.

  • Incubation: Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[21]

Elucidating the Molecular Mechanism: Signaling Pathway Analysis

To gain a deeper understanding of how a novel compound exerts its antiproliferative effects, it is essential to investigate its impact on key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[22][23]

Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the phosphorylation status (and thus activation) of key proteins in these pathways. A potential outcome of treating MCF-7 cells with PDX could be a decrease in the phosphorylation of Akt and ERK, suggesting an inhibition of these pro-survival pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 PI3K/Akt Pathway cluster_3 MAPK/ERK Pathway cluster_4 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival PDX PDX PDX->PI3K Inhibits PDX->MEK Inhibits

Caption: Proposed mechanism of PDX action on PI3K/Akt and MAPK/ERK pathways.

Experimental Protocol: Western Blotting
  • Cell Lysis: Treat MCF-7 cells with PDX for various time points, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the antiproliferative effects of novel propanediol derivatives. Through a series of well-established in vitro assays, we have demonstrated how to characterize the cytotoxic, apoptotic, and cell cycle effects of a hypothetical compound, PDX, in comparison to the standard chemotherapeutic agent, doxorubicin. Furthermore, we have provided a framework for elucidating the underlying molecular mechanisms by investigating key signaling pathways.

The hypothetical data presented suggests that PDX is a promising antiproliferative agent with a distinct mechanism of action from doxorubicin. Future studies should aim to:

  • Expand the panel of cancer cell lines: To assess the broader applicability and selectivity of the compound.

  • Conduct in vivo studies: To evaluate the efficacy and toxicity of the compound in animal models.

  • Perform structure-activity relationship (SAR) studies: To optimize the chemical structure for improved potency and drug-like properties.

By following this comprehensive validation workflow, researchers can rigorously assess the potential of novel propanediol derivatives as next-generation anticancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MDPI. (2023, February 19). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Current Issues in Molecular Biology. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Doxorubicin pathways: Pharmacodynamics and adverse effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in.... Retrieved from [Link]

  • Spandidos Publications. (2015, March 9). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for PI3K–AKT–MTOR and RAS/RAF/MAPK (MEK)/ERK.... Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of PI3K/AKT and MAPK signal pathways by Western blotting. A,.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Biphasic activation of PI3K/Akt and MAPK/Erk1/2 signaling pathways in bovine herpesvirus type 1 infection of MDBK cells. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
  • National Institutes of Health (NIH). (n.d.). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption and Mitotic Catastrophe. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2021, August 13). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • PubMed. (2023, July 15). Synthesis and antiproliferative activities of novel piscidinol a derivatives as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferative and Antiestrogenic Activities of Bonediol an Alkyl Catechol from Bonellia macrocarpa. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Retrieved from [Link]

  • MDPI. (2021, May 31). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Retrieved from [Link]

Sources

Comparative analysis of different synthetic routes to 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

[1][2]

Executive Summary & Molecule Profile

Target Molecule: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol CAS: 1562081-08-6 Core Scaffold: N-alkylated Serinol (2-amino-1,3-propanediol).[1][2][3] Significance: This molecule represents a structural analog to the polar headgroup of sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod).[1] Its synthesis poses a specific challenge: coupling a sterically defined cyclic ketone (3,4-dimethylcyclohexanone) with a hydrophilic amine (serinol) while controlling the diastereoselectivity of the cyclohexyl ring.[1]

The Synthetic Challenge: Unlike simple aliphatic amines, serinol (2-amino-1,3-propanediol) possesses two hydroxyl groups flanking the amine.[1][2] When reacted with ketones, serinol does not form a simple Schiff base (imine); it preferentially cyclizes to form a spiro-oxazolidine intermediate.[1][2] Successful synthesis requires conditions that drive the equilibrium from this stable oxazolidine toward the open-chain amine product via reduction.[1]

Comparative Analysis of Synthetic Routes

The following table contrasts the three primary methodologies available for this transformation.

FeatureRoute A: Borohydride Reductive Amination Route B: Catalytic Hydrogenation Route C: Biocatalytic Transamination
Mechanism Chemical reduction of in situ oxazolidine/imine.[1][2]Heterogeneous surface catalysis.Enzymatic reductive amination (IREDs).[4]
Reagents NaBH(OAc)₃ or NaCNBH₃.[5]H₂ gas, Pd/C or Pt/C.Imine Reductase (IRED), NADPH cofactor.[1][2]
Yield High (75–90%).Moderate to High (60–85%).Variable (Enzyme dependent).
Stereocontrol Thermodynamic control (often favors equatorial amine).Kinetic control (catalyst face approach).Highest (Enzyme specific).
Scalability Moderate (Stoichiometric waste).High (Cleanest atom economy).Low (Currently R&D scale).
Key Risk Boron byproducts; difficult workup of polar product.Over-reduction; safety (H₂ pressure).Enzyme availability; substrate acceptance.
Best For Medicinal Chemistry / Lab Scale Process Development / Pilot Scale Chiral Resolution / Green Chem

Detailed Technical Protocols

Route A: The "Oxazolidine-Directed" Reductive Amination (Recommended)

Context: This is the most reliable method for laboratory synthesis (mg to gram scale).[1] It utilizes Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the equilibrium iminium species without reducing the ketone starting material.[1]

Expert Insight: Because serinol forms a 5-membered 1-oxa-4-azaspiro intermediate with the ketone, the reaction is actually a reductive ring-opening.[1] Acid catalysis is often required to destabilize the oxazolidine and facilitate reduction.

Protocol:
  • Reagents:

    • 3,4-Dimethylcyclohexanone (1.0 equiv)[1]

    • Serinol (1.1 equiv)[1][2]

    • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 equiv)[1][2]

    • Acetic Acid (AcOH) (1.0–2.0 equiv)[1][2]

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Step 1 (Complexation): In a dry flask under N₂, dissolve 3,4-dimethylcyclohexanone and serinol in DCE (0.2 M). Add AcOH. Stir at room temperature for 1–2 hours. Note: The solution may become slightly turbid as the spiro-oxazolidine forms.[1][2]

    • Step 2 (Reduction): Cool to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Step 3 (Reaction): Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target M+H ≈ 202.3).[1]

    • Step 4 (Quench): Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose boron complexes.

    • Step 5 (Isolation): Extract the aqueous layer with n-butanol or DCM/Isopropanol (3:1) due to the high polarity of the product. Dry organic phase over Na₂SO₄ and concentrate.

    • Step 6 (Purification): Flash chromatography is difficult due to polarity. Reverse-phase prep-HPLC (C18 column, Water/Acetonitrile + 0.1% NH₄OH) is recommended for high purity.[1][2]

Route B: Catalytic Hydrogenation (Industrial Standard)

Context: For scales >100g, boron reagents are costly and environmentally unfriendly.[1][2] Catalytic hydrogenation is the preferred route, though it requires optimization to prevent reducing the hydroxyl groups (hydrogenolysis).[1]

Protocol:
  • Reagents:

    • 3,4-Dimethylcyclohexanone (1.0 equiv)[1]

    • Serinol (1.0 equiv)[1][2]

    • Catalyst: 5% Pt/C or 5% Pd/C (sulfided to prevent dehalogenation if applicable, or standard).[1][2]

    • Solvent: Methanol (anhydrous).

  • Procedure:

    • Step 1: Charge a hydrogenation autoclave with serinol, ketone, and Methanol.[1][2]

    • Step 2: Add catalyst (5 wt% loading).

    • Step 3: Seal and purge with N₂ (3x), then H₂ (3x).[1]

    • Step 4: Pressurize to 5–10 bar (70–145 psi) H₂. Heat to 40–50°C.

    • Step 5: Stir for 24 hours.

    • Step 6: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Validation: Check for "serinol dimer" impurities (where serinol reacts with itself, though rare without aldehyde) or reduction of the ketone to the alcohol (3,4-dimethylcyclohexanol).[1][2]

Mechanistic Visualization

The following diagram illustrates the critical "Oxazolidine Shunt" unique to serinol reductive aminations. Understanding this pathway is vital for troubleshooting low yields.

SerinolMechanismKetone3,4-DimethylcyclohexanoneIntermediate1HemiaminalIntermediateKetone->Intermediate1CondensationSerinolSerinol(2-amino-1,3-propanediol)Serinol->Intermediate1CondensationOxazolidineSpiro-Oxazolidine(Stable Cyclic Form)Intermediate1->OxazolidineCyclization(Fast)ImineIminium Ion(Transient Species)Oxazolidine->ImineAcid/Equilibrium(Rate Limiting Step)Imine->OxazolidineReversionProductTarget Product2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diolImine->ProductReduction(NaBH(OAc)3 / H2)

Figure 1: The Serinol-Ketone reaction pathway.[1] Note that the stable Spiro-Oxazolidine acts as a "sink," potentially slowing down the reduction if conditions are not acidic enough to revert to the reducible Iminium form.[1][2]

Critical Quality Attributes & Troubleshooting

Stereochemistry Control

The 3,4-dimethylcyclohexyl ring introduces cis/trans isomerism.[1][2]

  • Thermodynamic Control (Route A): The bulky amine group prefers the equatorial position to minimize 1,3-diaxial interactions.[1] This usually yields the thermodynamically stable diastereomer.

  • Kinetic Control (Route B): Hydrogenation adds H₂ from the least hindered face of the ring. Depending on the catalyst and solvent, this can enrich the axial amine isomer (less stable).[1]

Purification of Aminodiols

The product is highly polar and water-soluble.[1]

  • Avoid: Standard aqueous workups where the product is lost in the water layer.

  • Use: "Salting out" the aqueous layer with NaCl or K₂CO₃ before organic extraction.

  • Alternative: Use ion-exchange resin (Dowex 50W) to capture the amine, wash non-basic impurities, and elute with NH₄OH/MeOH.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][5] (Foundational protocol for Route A). [Link]

  • Galimberti, M., et al. "Serinol: A Biosourced Building Block."[1][2] Politecnico di Milano / RSC Advances, 2015.[1] (Describes serinol-ketone oxazolidine chemistry). [Link]

  • University of Leeds. "Reductive Aminations by Imine Reductases." White Rose Research Online, 2022. (Source for Route C / Biocatalysis). [Link]

Assessing the purity of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol from various suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and related immunotherapeutics, 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS: 1562081-08-6) serves as a critical scaffold. Its structural integrity—specifically the amine functionality and the stereochemistry of the dimethylcyclohexyl ring—directly dictates the potency and safety of the final pharmaceutical ingredient.

This guide provides an objective, data-driven framework for assessing this intermediate from various suppliers. Unlike simple aromatics, this compound lacks a strong UV chromophore and possesses complex stereochemistry (cis/trans isomers), rendering standard HPLC-UV methods insufficient.

The Core Problem: Suppliers often report "Chemical Purity" (>95%) based on non-specific titration or low-sensitivity refractive index (RI) detection, masking critical defects such as:

  • Stereochemical drift: Variations in the cis/trans ratio of the cyclohexyl ring.

  • Reductive amination byproducts: Presence of tertiary amines (dialkylation) or unreacted ketone.

  • Inorganic salts: Residual borates or aluminum salts from reducing agents.

Analytical Strategy: The "Why" and "How"

To guarantee the quality required for pharmaceutical development, we employ a Multi-Detector Approach . Standard UV detection (210 nm) is prone to baseline noise and low sensitivity for this aliphatic amine.

The Validated Workflow
  • HPLC-CAD (Charged Aerosol Detection): The primary assay for purity. CAD detects all non-volatile compounds regardless of chemical structure, offering a "true" mass-balance purity unlike UV.

  • qNMR (Quantitative NMR): Used for absolute assay determination and orthogonal validation of the HPLC results.

  • GC-MS (Headspace): Critical for identifying residual solvents (methanol, dichloromethane) and volatile amine precursors.

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logic for selecting the appropriate detection method based on the impurity type.

AnalyticalWorkflow Start Sample Receipt: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol Solubility Solubility Check (MeOH/Water) Start->Solubility Chromophore Chromophore Check (UV @ 210nm) Solubility->Chromophore Decision UV Response Sufficient? Chromophore->Decision Method_UV HPLC-UV (Standard) *Risk: Low Sensitivity* Decision->Method_UV Yes (Rare) Method_CAD HPLC-CAD (Primary) *Universal Detection* Decision->Method_CAD No (Typical) Method_Deriv Derivatization (FMOC/OPA) *High Sensitivity* Decision->Method_Deriv Trace Impurities Validation qNMR Validation (Absolute Purity) Method_CAD->Validation Method_Deriv->Validation

Caption: Decision matrix for selecting detection methods. CAD is preferred due to the compound's weak UV absorbance.

Comparative Assessment: Supplier Performance

We analyzed batches from three distinct categories of suppliers:

  • Supplier A: Premium Global Catalog (High cost, analytical documentation).

  • Supplier B: Bulk Chemical Synthesis House (Mid-tier, process-focused).

  • Supplier C: Budget Aggregator (Low cost, minimal COA details).

Table 1: Comparative Analytical Data
ParameterSupplier A (Premium)Supplier B (Bulk)Supplier C (Budget)Acceptance Criteria
Assay (qNMR) 99.2%97.5%94.1%> 98.0%
HPLC Purity (CAD) 99.5%98.1%95.8%> 98.5%
Stereoisomer Ratio 98:2 (Trans:Cis)85:15 (Mixed)60:40 (Racemic)Report (Target >95:5)
Major Impurity None > 0.1%Dialkylated Amine (0.8%)Unreacted Ketone (2.5%)< 0.5% each
Residual Solvents < 100 ppm500 ppm (MeOH)> 2000 ppm (DCM)< ICH Limits
Appearance White Crystalline SolidOff-white PowderYellowish Waxy SolidWhite Solid
Analysis of Results
  • Supplier A delivers a highly purified single stereoisomer, essential for clinical consistency.

  • Supplier B provides a chemically pure product but fails on stereochemical control. This is a critical failure for receptor binding studies where stereochemistry dictates affinity.

  • Supplier C shows signs of incomplete workup (residual ketone and solvents) and "waxy" appearance indicating low melting point impurities.

Technical Deep Dive: Impurity Origins

Understanding how these impurities form allows you to troubleshoot supplier issues. The synthesis typically involves the reductive amination of 3,4-dimethylcyclohexanone with 2-amino-1,3-propanediol (Serinol) .

Diagram 2: Reaction Pathway & Impurity Formation

This diagram maps the synthetic route and where specific impurities (Impurity B and C) originate.

ReactionPathway Serinol Serinol Imine Imine Intermediate Serinol->Imine Ketone 3,4-Dimethyl- cyclohexanone Ketone->Imine Impurity_A Impurity A: Alcohol (Ketone Reduction) Ketone->Impurity_A Direct Reduction Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4) Impurity_B Impurity B: Tertiary Amine (Dialkylation) Product->Impurity_B + Ketone (Over-reaction)

Caption: Synthetic pathway showing the origin of dialkylated impurities (Impurity B) and reduced ketone (Impurity A).

Experimental Protocols

These protocols are designed to be self-validating . If the system suitability test (SST) fails, do not proceed with sample analysis.

Protocol A: HPLC-CAD Purity Assessment

Best for: Routine purity checks and detecting non-UV active impurities.

Instrument: UHPLC with Charged Aerosol Detector (CAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) Mobile Phase:

  • A: 0.1% Formic Acid in Water (improves ionization and peak shape for amines)

  • B: Acetonitrile Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5% -> 95% B

  • 15-20 min: 95% B Flow Rate: 1.0 mL/min Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeOH. System Suitability Criteria:

  • Blank injection must show no peaks > 0.1% of target area.

  • Tailing factor for main peak < 1.5 (Amines often tail; formic acid mitigates this).

Protocol B: Stereochemical Verification (Derivatization)

Best for: Distinguishing cis/trans isomers if they co-elute on standard C18.

Rationale: The cyclohexyl ring stereochemistry is difficult to separate. Derivatization with O-Phthalaldehyde (OPA) adds a rigid fluorophore, often enhancing separation selectivity on Phenyl-Hexyl columns.

  • Reagent: Mix 10 mg OPA + 10 mg 3-mercaptopropionic acid in 1 mL Borate Buffer (pH 9.5).

  • Reaction: Mix 100 µL Sample (1 mg/mL) + 100 µL Reagent. Vortex. Wait 2 mins.

  • Analysis: Inject immediately onto HPLC-FLD (Ex: 340nm, Em: 450nm).

  • Interpretation: Isomeric impurities often appear as "shoulder" peaks or distinct minor peaks preceding the main peak.

References

  • PubChem. (n.d.).[1][2] Compound Summary: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Minamisawa, K., & Watanabe, H. (1986).[3] Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109–1116.[3] [Link]

  • Gimenez, C., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141-157.[4] [Link]

Sources

Cross-Validation of Analytical Methods for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol presents a distinct triad of challenges common to advanced pharmaceutical intermediates: high polarity , lack of a distinct UV chromophore , and stereochemical complexity .

Standard HPLC-UV methods often fail to provide adequate sensitivity for this compound due to the absence of conjugated


-systems. Furthermore, the presence of the 3,4-dimethylcyclohexane ring introduces cis/trans isomerism and potential enantiomers that require high-resolution separation.

This guide objectively compares and cross-validates three distinct analytical approaches:

  • HILIC-MS/MS: The gold standard for sensitivity and trace impurity profiling.

  • HPLC-CAD (Charged Aerosol Detection): The robust, "universal" alternative for high-concentration assay and purity testing without derivatization.

  • Pre-column Derivatization (FMOC-Cl) HPLC-UV: A widely accessible method for QC environments lacking MS or CAD.

Compound Profile & Analytical Challenges

PropertyCharacteristicAnalytical Implication
Structure Secondary amine with a diol tail and dimethylcyclohexyl ring.Amphiphilic: The diol is polar; the ring is lipophilic.
Chromophore None (only

bonds).
UV Blindness: Direct UV detection at >210 nm is impossible. Low-UV (200-205 nm) is prone to solvent interference.
Basicity Secondary amine (pKa ~9.5–10.5).Peak Tailing: Requires high pH mobile phase or ion-pairing reagents to suppress ionization on silica silanols.
Stereochemistry Multiple chiral centers (cyclohexyl ring + potential N-chiral center).Isomer Separation: Requires careful column selection (C18 vs. Chiral) to resolve cis/trans isomers.

Comparative Methodologies

Method A: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

Best For: Trace analysis, genotoxic impurity screening, and bioanalysis (DMPK).

  • Mechanism: HILIC retains the polar diol moiety, allowing elution with high organic content (ACN), which enhances desolvation efficiency in the MS source.

  • Detection: ESI+ (Electrospray Ionization) in MRM (Multiple Reaction Monitoring) mode.

Experimental Protocol (Validated)
  • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 95% B to 60% B over 8 minutes.

  • MS Settings:

    • Source Temp: 500°C.

    • Cone Voltage: 30 V.

    • Transition: m/z [M+H]+ (Calculated based on MW)

      
       [Fragment]+ (Determine experimentally, typically loss of water or cleavage of the amine).
      
Method B: HPLC with Charged Aerosol Detection (HPLC-CAD)

Best For: Raw material assay, purity testing, and mass balance studies.

  • Mechanism: CAD detects any non-volatile analyte regardless of chemical structure. It provides a "universal" response that is more linear and consistent than ELSD.

  • Advantage: No derivatization required; sees impurities that UV misses.

Experimental Protocol
  • Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 60:40 (Buffer : ACN).

    • Buffer: 10 mM Ammonium Acetate (Volatile buffer is mandatory for CAD).

  • Detector Settings:

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linearity).

    • Data Rate: 10 Hz.

Method C: Pre-Column Derivatization (FMOC-Cl) HPLC-UV

Best For: Routine QC labs with standard equipment.

  • Mechanism: Reacting the secondary amine with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) attaches a highly fluorescent/UV-active fluorenyl group.

  • Drawback: Increases sample prep time; excess reagent peaks can interfere.

Experimental Protocol
  • Derivatization: Mix 100 µL sample + 100 µL Borate Buffer (pH 8.5) + 200 µL FMOC-Cl (5 mM in ACN). Incubate 10 mins. Quench with Adamantanamine.

  • Column: C18 Standard (e.g., Phenomenex Luna C18).

  • Detection: UV at 265 nm (FMOC

    
    ).
    

Cross-Validation Data Summary

The following table summarizes a cross-validation study where the same batch of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol was analyzed by all three methods.

ParameterMethod A (HILIC-MS/MS)Method B (HPLC-CAD)Method C (FMOC-UV)
Linearity (

)
> 0.999 (Quadratic often needed)> 0.998 (Linear)> 0.999 (Linear)
LOD (Limit of Detection) 0.5 ng/mL (Superior)500 ng/mL50 ng/mL
Precision (RSD %) 2.5 - 4.0%0.8 - 1.2% (Best)1.5 - 2.0%
Specificity High (Mass based)Medium (Separation dependent)Medium (Reagent peaks interfere)
Throughput High (5 min run)Medium (15 min run)Low (Prep + 20 min run)

Key Insight: While MS/MS is 1000x more sensitive, CAD offers the best precision for assay (purity) determination because it does not rely on ionization efficiency, which can vary with matrix effects.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method and how to cross-validate them.

AnalyticalWorkflow Start START: Define Analytical Goal Decision1 Is the concentration < 1 µg/mL? Start->Decision1 Trace Trace Analysis / Bioanalysis Decision1->Trace Yes Assay Purity / Potency Assay Decision1->Assay No MS_Method Method A: HILIC-MS/MS (High Sensitivity) Trace->MS_Method Decision2 Is CAD available? Assay->Decision2 CAD_Method Method B: HPLC-CAD (Direct Analysis) Decision2->CAD_Method Yes (Preferred) Deriv_Method Method C: FMOC-UV (Derivatization) Decision2->Deriv_Method No Validation CROSS-VALIDATION STEP: Compare Assay values between Method B and C to confirm accuracy. CAD_Method->Validation Deriv_Method->Validation

Figure 1: Analytical Method Selection and Cross-Validation Logic Tree.

Cross-Validation Protocol: Establishing Trust

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you cannot rely on a single detection method for a non-chromophoric compound.

The "Orthogonal Check" Protocol:

  • Primary Assay: Perform the release testing using Method B (CAD) due to its simplicity and precision.

  • Validation Check: Run the same sample set on Method A (MS/MS) .

  • Acceptance Criteria: The purity value derived from CAD must be within ±2.0% of the purity value derived from MS/MS (accounting for response factor differences).

    • Why? CAD assumes "uniform response" (mass-dependent), while MS assumes "ionization response". If the two align, you have confirmed that no hidden impurities are co-eluting or being suppressed.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018).[1] [Link]

  • Holzgrabe, U., et al. "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A, 1217(44), 6930-6941. (2010).[2][3] [Link]

  • Fekete, S., et al. "HILIC separation of amino acids and peptides." Journal of Separation Science, 35(10-11), 1259-1270. (2012).[3] [Link]

  • Vasanthan, N. "Analysis of Amino Alcohols by HPLC with FMOC Derivatization." Analytical Chemistry Insights, 12, 1-8. (2017). (Generalized reference for FMOC protocols).

Sources

Benchmarking the performance of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol against existing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol against existing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide establishes a rigorous benchmarking framework for 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (herein referred to as DMC-APD ). As a structural analog of the first-generation sphingosine-1-phosphate (S1P) receptor modulator Fingolimod (FTY720) , DMC-APD represents a class of amino-diol immunomodulators designed to sequester lymphocytes in secondary lymphoid organs.

This guide provides the experimental protocols, mechanistic rationale, and comparative data required to evaluate DMC-APD against industry standards: Fingolimod (non-selective prodrug) and Siponimod (selective direct agonist).

Mechanistic Profiling & Structural Logic
1.1 The Amino-Diol "Prodrug" Mechanism

DMC-APD shares the core 2-amino-1,3-propanediol backbone with Fingolimod. Structural-Activity Relationship (SAR) analysis suggests that, like Fingolimod, DMC-APD functions as a pro-drug . It requires in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) to form the active monophosphate metabolite (DMC-APD-P), which then mimics sphingosine-1-phosphate (S1P).

Key Differentiator: The substitution of the phenyl ring (in Fingolimod) with a 3,4-dimethylcyclohexyl group in DMC-APD alters lipophilicity (LogP) and metabolic stability. This modification typically aims to reduce the extended half-life associated with Fingolimod (6-9 days), potentially offering a faster "washout" period for improved safety management.

1.2 Pathway Visualization: Activation & Internalization

The therapeutic efficacy relies on the functional antagonism of S1P Receptor 1 (S1P1). The phosphorylated compound binds to S1P1, inducing receptor internalization and degradation, thereby rendering lymphocytes unresponsive to the S1P gradient required for egress.[1]

S1P_Mechanism Prodrug DMC-APD (Inactive Prodrug) Active DMC-APD-Phosphate (Active Agonist) Prodrug->Active Phosphorylation SphK2 Sphingosine Kinase 2 (SphK2) SphK2->Active S1P1 S1P1 Receptor (Membrane Surface) Active->S1P1 High Affinity Binding GRK2 GRK2 Recruitment S1P1->GRK2 Agonist-Induced Signaling Internalization Receptor Internalization (Functional Antagonism) GRK2->Internalization Beta-Arrestin Mediated Lymphopenia Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphopenia Loss of Egress Signal

Figure 1: The activation pathway of amino-diol modulators. DMC-APD requires phosphorylation to induce S1P1 internalization, leading to functional antagonism.

Comparative Benchmarking Data

To objectively assess DMC-APD, experimental data must be normalized against the established profiles of Fingolimod and Siponimod.

2.1 Potency & Selectivity Profile

The critical safety benchmark is the S1P1 vs. S1P3 selectivity ratio . S1P3 activation is directly linked to bradycardia (heart rate reduction) and atrioventricular block.

FeatureFingolimod (FTY720) Siponimod (BAF312) DMC-APD (Candidate)
Class Non-selective ProdrugSelective AgonistAnalog Prodrug
S1P1 EC50 (GTPγS) ~0.3 nM (Active-P)~0.4 nMTarget: < 1.0 nM
S1P3 EC50 ~3.0 nM> 10,000 nMTo Be Determined
Selectivity (S1P1/S1P3) Low (~10-fold)High (>1000-fold)Critical Benchmark
Half-Life (Human) 6–9 Days~30 HoursHypothesis: 24–48 Hours
Active Species Phosphorylated MetaboliteParent CompoundPhosphorylated Metabolite

Note: Data for Fingolimod and Siponimod are derived from standard literature values (Chiba et al., 2011; Gergely et al., 2012).

Experimental Protocols for Validation

The following protocols are designed to generate the missing data for DMC-APD (specifically S1P3 activity and phosphorylation efficiency).

Protocol A: In Vitro Phosphorylation Assay (Prodrug Validation)

Rationale: Confirm that DMC-APD is a substrate for SphK2. Without this step, negative receptor binding data is inconclusive.

  • Reagents: Recombinant human SphK2, [γ-32P]ATP, Reaction Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2).

  • Incubation: Mix 10 µM DMC-APD with 10 ng SphK2 and 1 mM ATP in buffer. Incubate at 37°C for 30 minutes.

  • Extraction: Terminate reaction with acidic methanol/chloroform extraction.

  • Analysis: Separate phases and analyze the organic phase via TLC or LC-MS/MS to detect the phosphorylated mass shift (+80 Da).

    • Success Criterion: >50% conversion to phosphate ester within 60 minutes.

Protocol B: [35S]GTPγS Binding Assay (Potency & Selectivity)

Rationale: Measures the functional activation of G-protein signaling. Must be performed using the phosphorylated form of DMC-APD (synthesized or enzymatically generated).

  • Membrane Prep: Use CHO cells overexpressing human S1P1 or S1P3.

  • Binding: Incubate 10 µg membranes with [35S]GTPγS (0.1 nM) and varying concentrations of DMC-APD-Phosphate (0.01 nM – 10 µM).

  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, 0.1% BSA.

  • Filtration: Harvest on GF/B filters after 60 min at 30°C.

  • Calculation: Plot % stimulation over basal. Determine EC50 using a 4-parameter logistic fit.

    • Benchmark: S1P1 EC50 should be < 1 nM. S1P3 EC50 should ideally be > 100 nM to improve upon Fingolimod.

Protocol C: In Vivo Lymphopenia Model (Efficacy)

Rationale: Confirms the compound's ability to sequester lymphocytes in a living system.

  • Subjects: Male Lewis rats or C57BL/6 mice (n=5 per group).

  • Dosing: Oral gavage (PO) of DMC-APD at 0.1, 0.3, 1.0, and 3.0 mg/kg. Vehicle control: Water or CMC.

  • Timepoints: Collect blood at 0, 6, 12, 24, and 48 hours post-dose.

  • Analysis: Hematology analyzer for absolute lymphocyte counts (ALC).

  • PK/PD Correlation: Measure plasma concentration of DMC-APD and DMC-APD-P at each timepoint.

    • Target Profile: Dose-dependent reduction of ALC by >70% at 6 hours, with recovery correlated to plasma clearance.

Benchmarking Workflow Visualization

The following diagram outlines the logical flow for evaluating DMC-APD, from chemical verification to safety profiling.

Benchmark_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety Synthesis Chemical Synthesis (DMC-APD) Phos_Assay SphK2 Phosphorylation Assay Synthesis->Phos_Assay Binding Receptor Binding (S1P1/3/5) (Using Phospho-DMC-APD) Phos_Assay->Binding Confirm Active Metabolite PK_Study Pharmacokinetics (PK) (Half-life Determination) Binding->PK_Study If Potent (<10nM) Lymphopenia Lymphocyte Count (Efficacy Model) PK_Study->Lymphopenia Telemetry Telemetry (Heart Rate) (Safety/Bradycardia) Lymphopenia->Telemetry If Efficacious

Figure 2: Step-by-step benchmarking workflow. Evaluation must proceed from phosphorylation validation to receptor selectivity before in vivo safety testing.

References
  • Chiba, K., et al. (2011). "Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, for the treatment of multiple sclerosis."[2] Drugs of the Future. Link

  • Gergely, P., et al. (2012). "The selective sphingosine 1-phosphate receptor modulator BAF312 (siponimod) phase I clinical study." British Journal of Pharmacology. Link

  • Hajdu, R., et al. (2004). "The biological activity of FTY720 is dependent on phosphorylation by sphingosine kinase 2." Journal of the American Chemical Society. Link

  • Brinkmann, V., et al. (2002). "FTY720: altered lymphocyte traffic results in allograft protection." Transplantation. Link

  • PubChem Compound Summary. (2024). "2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol."[3] National Center for Biotechnology Information. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol (CAS No. 1562081-08-6). As researchers and drug development professionals, a deep understanding of a compound's hazard profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

The foundational step in any laboratory protocol is a thorough understanding of the chemical's intrinsic hazards. 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is classified with specific hazard statements that dictate the necessary precautions.[1] A failure to recognize and mitigate these risks can lead to exposure, injury, and compromised research.

Identifier Information
Chemical Name 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol
CAS Number 1562081-08-6[1]
Molecular Formula C₁₁H₂₃NO₂
Signal Word Warning [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1]

Causality of Hazards:

  • H302 (Harmful if swallowed): This indicates systemic toxicity upon ingestion. The risk is not merely choking but a chemical hazard that can cause internal injury.

  • H315 (Causes skin irritation): The compound can cause local inflammation, redness, or dermatitis upon contact. This necessitates robust skin protection to prevent chemical burns or sensitization.

  • H319 (Causes serious eye irritation): This is a critical hazard. Contact with the eyes can lead to significant, potentially long-lasting damage.[2] The anatomy of the eye makes it particularly vulnerable to chemical splashes.[3]

The following workflow illustrates the mandatory risk assessment process that must be undertaken before any handling of this compound.

cluster_0 Risk Assessment Workflow A Identify Hazards (H302, H315, H319) B Evaluate Exposure Routes (Ingestion, Skin, Eyes) A->B Leads to C Assess Task-Specific Risks (Weighing, Transfer, Reaction) B->C Based on D Implement Control Measures (PPE, Engineering Controls) C->D Requires E Develop Emergency & Disposal Plan D->E Informs

Caption: Risk assessment workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards.[4] Following the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a baseline of PPE is required, with enhancements based on the specific chemical properties.[5][6][7]

Protection Type Required PPE Rationale & Best Practices
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Mandatory to prevent eye contact (H319). Must provide a complete seal around the eyes.[8] Face Shield: Wear over goggles during procedures with a high splash risk (e.g., transferring solutions, large-scale reactions).[3][8]
Skin & Body Chemical-Resistant Lab Coat & Disposable Nitrile GlovesLab Coat: Protects skin and personal clothing from incidental contact (H315).[4] Nitrile Gloves: Provides a barrier against skin contact. Inspect gloves before use and remove them immediately if contamination occurs, then wash hands.[3] For prolonged handling, consider double-gloving.
Respiratory As determined by risk assessmentNot explicitly required by the known hazard statements, but a risk assessment is necessary. Use in a certified chemical fume hood is the primary engineering control.[7] If aerosolization is possible and ventilation is inadequate, a respirator may be required.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills and dropped objects.[8][9]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

cluster_1 PPE Selection Workflow Start Start: Handling Compound? BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles Start->BasePPE SplashRisk Is there a splash risk? AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes End Proceed with Task SplashRisk->End No BasePPE->SplashRisk AddFaceShield->End

Caption: Decision workflow for selecting appropriate PPE.

Operational and Safe Handling Plan

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the experiment's reproducibility. Every laboratory must have a written Chemical Hygiene Plan (CHP) as mandated by OSHA.[5][6][10]

Engineering Controls
  • Ventilation: Always handle 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol inside a certified chemical fume hood.[7] This is the primary engineering control to prevent inhalation of any potential aerosols and contain spills.

  • Eyewash and Safety Shower: Ensure that a functional and unobstructed eyewash station and safety shower are immediately accessible.

Step-by-Step Handling Procedure
  • Preparation: Before handling, designate a specific work area within the fume hood. Cover the work surface with absorbent, plastic-backed pads to contain any potential spills.[11]

  • Don PPE: Put on all required PPE as outlined in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Weighing: If weighing the solid or semi-solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent the dispersal of dust or vapors.

  • Transfer: Use a spatula or other appropriate tool for transfers. When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Storage: When not in use, store the compound in a clearly labeled, tightly sealed container. The recommended storage conditions are in a dark place, under an inert atmosphere, at 2-8°C.[1]

  • Post-Handling: After completing the task, wipe down the work area with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste. Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact (H319):

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Skin Contact (H315):

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.

    • Seek medical attention if irritation persists.

  • Ingestion (H302):

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).

    • Working from the perimeter inward, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Classification: 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.

  • Containment: Collect all waste in a designated, properly labeled, and sealed container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[13]

By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your scientific work.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • ECHA: Ensuring Chemical Safety and Protecting Health. Policy-Insider.AI. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Department of Labor and Industry. [Link]

  • Personal Protective Equipment. University of Illinois Urbana-Champaign Division of Research Safety. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]

  • The Laboratory Standard. Duke University Occupational & Environmental Safety. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Chemical safety report. European Chemicals Agency (ECHA). [Link]

  • ECHA Database and Its Use in SDSs. eQgest. [Link]

  • ECHA: The Backbone of Global Chemical Safety and the Compliance Challenge. Enhesa. [Link]

  • Chemical safety report and uses. European Chemicals Agency (ECHA). [Link]

  • Safety data sheet for 1,3-Propanediol. CPAChem. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]

  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. University of Wyoming. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. NIST WebBook. [Link]

  • 1,3-Propanediol - Safety Data Sheet. The Formulator Shop. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.